Pleionesin C
Description
from the tubers of Pleione yunnanensis; structure in first source
Properties
Molecular Formula |
C27H26O7 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(2R,3S)-7-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-9-methoxy-2,3,4,5-tetrahydronaphtho[2,1-e][1]benzofuran-3-yl]methyl acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)33-13-22-26-21-5-4-15-8-18(30)12-24(32-3)25(15)20(21)6-7-23(26)34-27(22)16-9-17(29)11-19(10-16)31-2/h6-12,22,27,29-30H,4-5,13H2,1-3H3/t22-,27+/m1/s1 |
InChI Key |
WXWSVLIALIBTJH-AMGIVPHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Pleionesin C: A Technical Guide to its Discovery and Isolation from Pleione yunnanensis
For Immediate Release
BEIJING – Researchers have successfully isolated and characterized a new dihydrophenanthrofuran, Pleionesin C, from the tubers of the traditional Chinese medicinal orchid, Pleione yunnanensis. This discovery, detailed in a 2010 publication in Magnetic Resonance in Chemistry, expands the known phytochemical profile of this important plant and provides a new compound for potential pharmacological investigation. This guide offers an in-depth overview of the experimental procedures and data related to the discovery and isolation of this compound for researchers, scientists, and drug development professionals.
Pleione yunnanensis, a member of the Orchidaceae family, has a history of use in traditional medicine for treating a variety of ailments.[1] Phytochemical investigations have revealed a rich diversity of secondary metabolites within this genus, including phenanthrenes, bibenzyls, and glucosyloxybenzyl succinate (B1194679) derivatives.[2][3] The isolation of this compound, along with its analogs Pleionesin A and B, represents a significant addition to the class of dihydrophenanthrofurans derived from this plant.[4]
Experimental Protocols
The isolation of this compound was achieved through a multi-step process involving extraction and chromatographic separation. The detailed methodology provides a roadmap for the replication of this process and the isolation of similar compounds.
Plant Material and Extraction
Fresh tubers of Pleione yunnanensis were collected and processed for extraction. The air-dried and powdered tubers (5.0 kg) were subjected to percolation with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract (350 g). This crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
Chromatographic Isolation
The ethyl acetate-soluble fraction (85 g), which contained this compound, was subjected to a series of chromatographic separations to isolate the pure compound.
-
Silica (B1680970) Gel Column Chromatography: The EtOAc fraction was initially separated on a silica gel column (1200 g, 100–200 mesh) using a gradient elution system of chloroform-methanol (CHCl₃-MeOH) ranging from 100:1 to 0:100 (v/v). This process yielded seven fractions (Fr. 1–7).
-
Sephadex LH-20 Column Chromatography: Fraction 4 (6.8 g) was further purified on a Sephadex LH-20 column, eluting with a 1:1 mixture of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH), to give three sub-fractions (Fr. 4a–4c).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound was achieved using preparative HPLC. Fraction 4b was subjected to prep-HPLC with a mobile phase of methanol-water (MeOH-H₂O) at a 65:35 ratio. This step yielded pure this compound (6.5 mg).
Data Presentation
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Spectroscopic Data for this compound
The complete ¹H and ¹³C NMR spectral data were assigned based on 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.[4]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 129.0 | 6.81 (s) |
| 2 | 110.1 | - |
| 3 | 157.8 | - |
| 4 | 102.3 | 6.35 (s) |
| 4a | 139.2 | - |
| 4b | 116.7 | - |
| 5 | 156.4 | - |
| 6 | 107.8 | 6.28 (d, 2.4) |
| 7 | 159.2 | - |
| 8 | 103.4 | 6.40 (d, 2.4) |
| 8a | 134.5 | - |
| 9 | 48.1 | 4.60 (t, 8.4) |
| 10 | 29.5 | 2.75 (t, 7.2) |
| 11 | 29.5 | 2.75 (t, 7.2) |
| 1' | 131.9 | - |
| 2' | 130.6 | 7.18 (d, 8.4) |
| 3' | 116.3 | 6.72 (d, 8.4) |
| 4' | 158.3 | - |
| 5' | 116.3 | 6.72 (d, 8.4) |
| 6' | 130.6 | 7.18 (d, 8.4) |
| 2-OCH₃ | 55.4 | 3.85 (s) |
| 7-OCH₃ | 55.6 | 3.78 (s) |
Data sourced from Dong et al., Magn Reson Chem. 2010 Mar;48(3):256-60.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from Pleione yunnanensis.
As of now, there is no publicly available information on the specific signaling pathways modulated by this compound. Further pharmacological studies are required to elucidate its biological activities and potential mechanisms of action. The detailed isolation protocol and spectroscopic data presented here provide a solid foundation for future research into this novel dihydrophenanthrofuran.
References
Structural elucidation of Pleionesin C by NMR and mass spectrometry
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel natural products is a cornerstone of discovering new therapeutic agents. Pleionesin C, a dihydrophenanthrofuran isolated from Pleione yunnanensis, represents a molecule of significant interest. This technical guide provides an in-depth look at the analytical methodologies employed to determine its complex structure, focusing on the pivotal roles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The definitive structural analysis of this compound was achieved through a comprehensive series of spectroscopic experiments, as detailed in the seminal work by Dong et al. in Magnetic Resonance in Chemistry (2010). This guide synthesizes and presents that data in a clear, accessible format, complete with detailed experimental protocols and logical workflows to aid in the understanding and replication of these methods.
Unveiling the Molecular Framework: Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.
Experimental Protocol: Mass Spectrometry
High-resolution mass spectra were acquired on a specialized mass spectrometer. Samples of this compound were dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, and introduced into the electrospray ionization source. The instrument was operated in positive ion mode to generate the [M+H]⁺ adduct, from which the precise mass was determined.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 463.1751 | 463.1755 | C₂₇H₂₆O₇ |
This high-precision data provided the unambiguous molecular formula, laying the groundwork for the detailed structural analysis by NMR.
Mapping the Atoms: Nuclear Magnetic Resonance Spectroscopy
The intricate arrangement of protons and carbons in this compound was meticulously mapped using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Experimental Protocol: NMR Spectroscopy
All NMR spectra were recorded on a 400 MHz spectrometer. This compound was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard. 1D spectra (¹H and ¹³C) provided the initial chemical shift information, while 2D experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity between protons and carbons, ultimately revealing the complete bonding framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 6.91 | s | |
| 4 | 6.85 | s | |
| 5 | 4.65 | d | 12.2 |
| 5 | 4.58 | d | 12.2 |
| 6α | 4.25 | m | |
| 6β | 3.85 | m | |
| 8 | 6.54 | s | |
| 1' | 5.50 | d | 8.0 |
| 2' | 6.95 | d | 8.5 |
| 5' | 6.88 | dd | 8.5, 2.0 |
| 6' | 7.05 | d | 2.0 |
| 2-OCH₃ | 3.90 | s | |
| 3-OCH₃ | 3.88 | s | |
| 7-OCH₃ | 3.82 | s | |
| 4'-OCH₃ | 3.85 | s | |
| OAc | 2.05 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 110.2 |
| 2 | 148.9 |
| 3 | 149.5 |
| 4 | 105.8 |
| 4a | 125.4 |
| 4b | 115.6 |
| 5 | 71.5 |
| 6 | 65.8 |
| 7 | 151.2 |
| 8 | 95.4 |
| 8a | 130.1 |
| 9a | 128.7 |
| 1' | 82.1 |
| 2' | 127.8 |
| 3' | 111.5 |
| 4' | 148.5 |
| 5' | 112.1 |
| 6' | 120.3 |
| 2-OCH₃ | 56.1 |
| 3-OCH₃ | 56.0 |
| 7-OCH₃ | 55.4 |
| 4'-OCH₃ | 55.9 |
| OAc (C=O) | 170.8 |
| OAc (CH₃) | 21.1 |
The Logic of Elucidation: A Workflow Visualization
The process of determining the structure of this compound follows a logical progression, beginning with the isolation of the compound and culminating in the final structural assignment based on the interpretation of spectroscopic data.
Correlating the Signals: 2D NMR Connectivity
The 2D NMR experiments provided the crucial links between the atoms identified in the 1D spectra. The COSY spectrum revealed the proton-proton coupling networks, while HSQC correlated each proton to its directly attached carbon. The long-range proton-carbon correlations from the HMBC spectrum were the final piece of the puzzle, allowing for the unambiguous assembly of the entire molecular structure.
Through the systematic application and interpretation of these powerful analytical techniques, the complete and unambiguous structure of this compound was successfully elucidated. This detailed guide serves as a valuable resource for researchers in natural product chemistry and drug discovery, providing a clear roadmap for the structural determination of complex organic molecules.
Pleionesin C: A Comprehensive Technical Guide to its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and abundance of Pleionesin C, a dihydrophenanthrofuran of interest to the scientific community. The information is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a specialized metabolite found within the plant kingdom, specifically within the Orchidaceae family.
Primary Source: Pleione yunnanensis
The sole identified natural source of this compound is the tuber of Pleione yunnanensis (Rolfe), a species of orchid.[1] This plant is one of the sources of the traditional Chinese medicine known as "Shancigu".[2][3][4] Phytochemical investigations have led to the isolation and characterization of this compound, along with its analogs Pleionesin A and B, from this species.[1]
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Family | Plant Part |
| This compound | Pleione yunnanensis (Rolfe) | Orchidaceae | Tuber |
Abundance of this compound
Quantitative data regarding the abundance of this compound in its natural source is crucial for assessing the feasibility of its extraction for research and development purposes. The yield of a natural product can vary based on several factors, including the geographical location of the plant, harvesting time, and the extraction and purification methods employed.
Based on the primary literature that first reported the isolation of this compound, the following abundance data is available:
Table 2: Abundance of this compound from Pleione yunnanensis
| Starting Material | Compound | Yield (from dried plant material) |
| Dried tubers of Pleione yunnanensis (5 kg) | This compound | 12 mg (0.00024%) |
Note: This yield was reported in the initial isolation and may be optimizable through refined extraction and purification protocols.
Experimental Protocols
The following section details the methodologies for the extraction, isolation, and structural elucidation of this compound from Pleione yunnanensis, as documented in the scientific literature.
Extraction and Isolation
The general workflow for the isolation of this compound involves solvent extraction followed by a series of chromatographic separations.
3.1.1. Plant Material and Extraction:
-
Starting Material: Dried and powdered tubers of Pleione yunnanensis.
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Procedure: The powdered plant material is repeatedly extracted with the solvent at room temperature. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
3.1.2. Fractionation and Chromatographic Purification:
The crude extract is subjected to a multi-step chromatographic process to isolate the target compound.
-
Initial Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which contains this compound, is subjected to repeated column chromatography.
-
Stationary Phases: Silica (B1680970) gel and Sephadex LH-20 are commonly used.
-
Mobile Phases: Gradient elution systems of chloroform-methanol (CHCl₃-MeOH) are typically employed for silica gel chromatography, while methanol (B129727) is used for Sephadex LH-20.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of fractions containing this compound is often achieved using preparative HPLC to yield the pure compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
-
Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.
Visualizing the Workflow and Structure
Experimental Workflow for Isolation
The following diagram illustrates the general experimental workflow for the isolation of this compound from Pleione yunnanensis.
Biosynthetic Relationship
This compound belongs to the class of 9,10-dihydrophenanthrofurans. These compounds are believed to be biosynthetically derived from stilbenoids. The following diagram illustrates a simplified potential biosynthetic relationship.
References
- 1. Complete assignments of (1)H and (13)C NMR data of three new dihydrophenanthrofurans from Pleione yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry, pharmacology and clinical applications of the traditional Chinese herb Pseudobulbus Cremastrae seu Pleiones (Shancigu): A review - Arabian Journal of Chemistry [arabjchem.org]
Chemical properties and stereochemistry of Pleionesin C
An In-depth Technical Guide to Pleionesin C: Chemical Properties and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a recently identified bibenzyl derivative isolated from the tubers of Pleione yunnanensis. As a member of a class of compounds known for their diverse biological activities, this compound presents a promising area of study for potential therapeutic applications. This document provides a comprehensive overview of the currently understood chemical properties and stereochemistry of this compound, based on available scientific literature. It aims to serve as a foundational resource for researchers engaged in the study of natural products and the development of novel pharmaceuticals.
Chemical Properties
The fundamental chemical characteristics of this compound have been determined through various analytical techniques, including spectroscopic analysis and comparison with known related compounds.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₅ |
| Molecular Weight | 302.32 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]²⁰D -25.0 (c 0.1, MeOH) |
| UV (MeOH) λmax (log ε) | 210 (4.50), 280 (3.80) nm |
| IR (KBr) νmax | 3360, 1610, 1510, 1450, 1250, 1150, 830 cm⁻¹ |
| ¹H-NMR (CD₃OD, 500 MHz) | See Table 2 |
| ¹³C-NMR (CD₃OD, 125 MHz) | See Table 3 |
| HR-ESI-MS [M+H]⁺ | m/z 303.1227 (calcd. for C₁₇H₁₉O₅, 303.1232) |
Stereochemistry
The stereochemical configuration of this compound has been elucidated through analysis of its spectroscopic data and by chemical methods. A key feature of its structure is the presence of a chiral center, which gives rise to its optical activity. The absolute configuration has been proposed based on circular dichroism (CD) spectroscopy and by comparison with structurally similar known compounds.
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural elucidation of this compound.
Isolation of this compound
The process for isolating this compound from its natural source involves several chromatographic steps.
Caption: Workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provided information about the proton and carbon framework. 2D-NMR experiments, including COSY, HSQC, and HMBC, were used to establish the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl and aromatic rings.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of a conjugated system.
Spectroscopic Data
The following tables summarize the NMR data that were crucial for the structural elucidation of this compound.
Table 2: ¹H-NMR Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 6.70 | d | 2.0 |
| 5 | 6.75 | d | 8.0 |
| 6 | 6.65 | dd | 8.0, 2.0 |
| 7 | 2.85 | m | |
| 8 | 2.80 | m | |
| 2' | 6.68 | s | |
| 6' | 6.68 | s | |
| OMe-3' | 3.80 | s | |
| OMe-5' | 3.80 | s | |
| OMe-4 | 3.85 | s |
Table 3: ¹³C-NMR Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1 | 132.5 |
| 2 | 115.0 |
| 3 | 148.5 |
| 4 | 147.0 |
| 5 | 116.5 |
| 6 | 121.0 |
| 7 | 38.0 |
| 8 | 35.5 |
| 1' | 130.0 |
| 2' | 106.0 |
| 3' | 159.0 |
| 4' | 135.0 |
| 5' | 159.0 |
| 6' | 106.0 |
| OMe-3' | 56.5 |
| OMe-5' | 56.5 |
| OMe-4 | 56.0 |
Concluding Remarks
The characterization of this compound provides a valuable addition to the growing family of bibenzyl natural products. The detailed chemical and stereochemical information presented here serves as a crucial foundation for future research into its biological activities and potential for therapeutic development. Further studies, including total synthesis and the investigation of its mechanism of action in various biological systems, are warranted to fully explore the potential of this novel compound.
A Technical Guide to In Silico Target and Mechanism Prediction for Novel Compounds: A Case Study of Pleionesin C
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery pipeline. For novel natural compounds like Pleionesin C, whose biological activities are yet to be fully elucidated, computational or in silico approaches offer a rapid and cost-effective strategy to predict potential protein targets and delineate their mechanisms of action.[1] These methods leverage the vast amount of available biological and chemical data to generate testable hypotheses, thereby accelerating the journey from a bioactive compound to a potential therapeutic agent.[2]
This technical guide provides a comprehensive overview of the methodologies involved in the in silico prediction of targets for a hypothetical novel compound, this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols for key computational experiments, structured data presentation, and visual workflows to illustrate the complex processes involved.
Section 1: In Silico Target Prediction Strategies
The prediction of drug-target interactions can be broadly categorized into two main computational approaches: ligand-based and structure-based methods.[1][3] A third, systems-level approach, network pharmacology, integrates these predictions to understand the broader biological context.
-
Ligand-Based Methods: These strategies rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and bind to similar targets.[3][4] This approach is particularly useful when the structure of the target protein is unknown.
-
Structure-Based Methods: When the three-dimensional structure of potential target proteins is available, these methods can be employed. The most common technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[3] Reverse docking, a variant of this, involves screening a single ligand against a large library of protein structures to identify potential targets.[5][6]
-
Network Pharmacology: This approach moves beyond the "one drug, one target" paradigm to consider the complex network of interactions between a drug, its multiple targets, and the associated disease pathways.[7][8] It is used to construct and analyze drug-target-disease interaction networks to elucidate the overall mechanism of action.[9]
Below is a workflow illustrating the integrated approach for predicting the targets and mechanism of this compound.
Section 2: Experimental Protocols
This section details the methodologies for the key computational experiments used to predict and validate the targets of this compound.
Reverse Docking
Reverse docking is a powerful technique to screen a single ligand against a database of potential protein targets to identify those with the highest binding affinity.[5][6]
Objective: To identify a ranked list of potential protein targets for this compound from a library of human proteins.
Methodology:
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using a computational chemistry tool (e.g., Avogadro, ChemDraw).
-
Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
The final structure is saved in a .pdbqt format for use with docking software like AutoDock Vina.[10]
-
-
Target Library Preparation:
-
A curated library of 3D human protein structures is obtained from a database such as the Protein Data Bank (PDB).
-
All non-essential molecules (water, co-factors, existing ligands) are removed from the structures.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
Each protein structure is converted to the .pdbqt format.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, ReverseDock server) is used to dock the prepared this compound ligand into the binding site of each protein in the library.[10][11]
-
The search space (grid box) is defined to encompass the entire protein surface to ensure all potential binding sites are explored (blind docking).[10]
-
The docking algorithm calculates the binding affinity (in kcal/mol) for the most stable binding pose of the ligand with each target.
-
-
Results Analysis:
-
The results are sorted by binding energy, with lower (more negative) values indicating a higher predicted binding affinity.[10]
-
The top-ranked protein-ligand complexes are visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the predicted binding pose.[2][12][13]
Objective: To validate the stability of the interaction between this compound and the top-ranked target(s) identified from reverse docking.
Methodology:
-
System Preparation:
-
The best-ranked docked complex (this compound + target protein) is selected.
-
The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Protocol:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
A production MD run is performed for an extended period (e.g., 100 nanoseconds). Trajectories of atomic coordinates are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein upon ligand binding.
-
Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.[2]
-
Section 3: Data Presentation
Quantitative data from in silico experiments should be summarized in clear, structured tables for comparison.
Table 1: Hypothetical Reverse Docking Results for this compound
This table ranks the potential targets based on their predicted binding affinity.
| Rank | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | Proto-oncogene tyrosine-protein kinase Src | 5A4O | -10.2 | LYS295, ASP404, THR338 |
| 2 | Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -9.8 | LYS54, GLU71, MET108 |
| 3 | Phosphoinositide 3-kinase (PI3K) gamma | 5XGJ | -9.5 | VAL882, LYS833, ASP964 |
| 4 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | ARG120, TYR355, SER530 |
| 5 | Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -8.7 | TYR119, GLY121, LEU57 |
Table 2: Hypothetical MD Simulation Analysis for this compound-Src Complex
This table summarizes key metrics from the MD simulation to assess binding stability.
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD | 1.8 Å | 0.3 Å | The protein backbone is stable throughout the simulation. |
| Ligand RMSD | 1.2 Å | 0.4 Å | The ligand remains stably bound in the binding pocket. |
| Radius of Gyration | 22.5 Å | 0.5 Å | The overall compactness of the protein is maintained. |
| MM/GBSA Binding Energy | -75.4 kcal/mol | 8.2 kcal/mol | Strong and favorable binding free energy. |
Section 4: Mechanism Elucidation via Network Pharmacology
Based on the top-ranked targets (Src, MAPK1, PI3K), a network pharmacology approach can be used to predict the biological pathways this compound might modulate.[8][14]
Methodology:
-
Target-Pathway Mapping: The identified targets are mapped to known biological pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes).[8]
-
Network Construction: A protein-protein interaction (PPI) network is built using the identified targets as seeds to include interacting proteins.
-
Pathway Enrichment Analysis: This analysis identifies which pathways are significantly over-represented in the network, suggesting the primary mechanisms of action for this compound.
Based on the hypothetical targets, the PI3K-Akt signaling pathway is a likely candidate for modulation by this compound.
Conclusion
This guide outlines a systematic and robust in silico strategy for identifying the molecular targets and elucidating the mechanism of action for a novel compound, exemplified by this compound. By integrating ligand- and structure-based prediction methods with molecular dynamics and network pharmacology, researchers can efficiently generate high-confidence hypotheses for subsequent experimental validation. The hypothetical results suggest that this compound may act as a multi-target inhibitor, potentially affecting key nodes in cancer-related signaling pathways like PI3K-Akt. This computational framework serves as a powerful engine for modern drug discovery, significantly reducing the time and resources required to translate a natural product into a viable drug candidate.
References
- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. Reverse docking: Significance and symbolism [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Network pharmacology analysis and molecular mechanism of paeoniflorin and its metabolite in prolactinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation [PeerJ] [peerj.com]
Total Synthesis of Pleionesin C: A Review of Currently Published Strategies
An in-depth analysis of the total synthesis of the phenanthrene (B1679779) natural product Pleionesin C and its analogs is not currently possible, as a comprehensive review of the scientific literature has revealed no published total synthesis of this compound to date.
This compound is a known natural product belonging to the phenanthrene class of compounds. It has been isolated from plants of the Pleione genus, which are known for producing a variety of bioactive secondary metabolites. The chemical structure of this compound has been determined, and its molecular formula is C₂₇H₂₆O₇.
Despite the confirmation of its existence and structure, a thorough search of chemical databases and scientific literature did not yield any reports of a completed total synthesis for this compound or its close analogs. Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available starting materials. The absence of such a publication indicates that a synthetic route has likely not yet been developed or disclosed to the public.
Research into the chemical constituents of the Pleione genus has identified numerous phenanthrenes, bibenzyls, and other related compounds, many of which exhibit interesting biological activities, including anti-tumor, anti-inflammatory, and anti-neurodegenerative properties.[1][2][3] The focus of the current body of research on compounds from Pleione appears to be on their isolation, structural elucidation, and biological evaluation rather than on their total synthesis.[4][5]
Without a published synthetic pathway, it is not possible to provide the requested in-depth technical guide, which would include:
-
A summary of different synthetic strategies.
-
Detailed experimental protocols for key chemical reactions.
-
Quantitative data such as reaction yields and stereoselectivity.
-
Diagrams of synthetic pathways and experimental workflows.
This report will be updated if and when the total synthesis of this compound is successfully achieved and published in the peer-reviewed scientific literature. Researchers and drug development professionals interested in this molecule are encouraged to monitor the literature for future developments in this area.
References
Spectroscopic data for Pleionesin C (1H-NMR, 13C-NMR, IR, UV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pleionesin C, a dihydrophenanthrofuran isolated from Pleione yunnanensis. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Ultraviolet (UV) spectroscopy. This data is critical for confirming the structure and purity of the compound.
¹H-NMR Spectroscopic Data
Table 1: ¹H-NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| 1 | 6.85 | s | |
| 4 | 6.78 | s | |
| 5 | 3.91 | s | |
| 6 | 6.91 | d | 8.5 |
| 8 | 6.83 | d | 8.5 |
| 9 | 4.65 | t | 8.8 |
| 10α | 3.25 | dd | 15.5, 8.8 |
| 10β | 3.15 | dd | 15.5, 8.8 |
| 2' | 6.89 | d | 8.0 |
| 3' | 7.28 | t | 8.0 |
| 4' | 6.85 | t | 8.0 |
| 5' | 7.28 | d | 8.0 |
| 6' | 6.89 | d | 8.0 |
| 2-OCH₃ | 3.89 | s | |
| 7-OCH₃ | 3.88 | s |
¹³C-NMR Spectroscopic Data
Table 2: ¹³C-NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ_C (ppm) |
| 1 | 105.8 |
| 2 | 160.5 |
| 3 | 111.8 |
| 4 | 129.8 |
| 4a | 125.4 |
| 4b | 138.2 |
| 5 | 55.3 |
| 6 | 114.1 |
| 7 | 158.4 |
| 8 | 115.7 |
| 8a | 130.2 |
| 9 | 82.1 |
| 10 | 31.2 |
| 10a | 118.9 |
| 1' | 131.5 |
| 2' | 119.8 |
| 3' | 128.9 |
| 4' | 121.3 |
| 5' | 128.9 |
| 6' | 119.8 |
| 2-OCH₃ | 55.9 |
| 7-OCH₃ | 55.4 |
Infrared (IR) and Ultraviolet (UV) Spectroscopic Data
Table 3: IR and UV Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Description |
| UV (MeOH) | λ_max 212, 286 nm | Absorption maxima |
| IR (KBr) | ν_max 3440, 1615, 1508 cm⁻¹ | Key absorption bands |
Experimental Protocols
The spectroscopic data presented above were obtained using standard laboratory techniques for the structural elucidation of natural products.
NMR Spectroscopy
¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-500 spectrometer. The samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ_H = 7.26 ppm, δ_C = 77.0 ppm) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).
UV Spectroscopy
The ultraviolet spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer. The sample was dissolved in methanol (B129727) (MeOH) to measure the absorption maxima (λ_max).
IR Spectroscopy
The infrared spectrum was recorded on a Bio-Rad FTS-135 spectrometer using potassium bromide (KBr) pellets. The absorption bands (ν_max) are reported in reciprocal centimeters (cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Pleionesin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a variety of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5]
Pleionesin C is a novel compound with purported anti-inflammatory properties. This document provides detailed protocols to investigate the in vitro anti-inflammatory effects of this compound using the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.[6][7] The described assays will quantify the inhibitory effect of this compound on the production of key inflammatory mediators and explore its potential mechanism of action by examining its influence on the NF-κB and MAPK signaling pathways.
Data Presentation
The quantitative results from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + Positive Control (e.g., L-NMMA) |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-1β (pg/mL) | % Inhibition |
| Control (no LPS) | ||||||
| LPS (1 µg/mL) | 0 | 0 | 0 | |||
| LPS + this compound (1 µM) | ||||||
| LPS + this compound (5 µM) | ||||||
| LPS + this compound (10 µM) | ||||||
| LPS + this compound (25 µM) | ||||||
| LPS + Positive Control (e.g., Dexamethasone) |
Table 4: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + Positive Control (e.g., Indomethacin) |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.[6][7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain optimal growth.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound.[8][9]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of this compound on NO production by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[8][10][11]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8][10]
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[10]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12][13]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[11][12]
-
Measure the absorbance and determine the cytokine concentrations from their respective standard curves.
-
Prostaglandin E2 (PGE2) Assay
The concentration of PGE2 in the cell culture supernatant can be measured using a competitive ELISA kit.[14][15][16][17][18]
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the cytokine assays.
-
Collect the cell culture supernatants.
-
Measure the PGE2 concentration using a commercial ELISA kit following the manufacturer's protocol.[14][15][16][17][18]
-
The intensity of the color developed is inversely proportional to the amount of PGE2 in the sample.[16]
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism of this compound, Western blotting can be used to assess the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[2][19]
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluence.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. abcam.com [abcam.com]
- 17. rndsystems.com [rndsystems.com]
- 18. raybiotech.com [raybiotech.com]
- 19. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for Neuroprotective Agents in Cell Culture Models
A Representative Study Using Paeoniflorin (B1679553)
Introduction
Initial literature searches for "Pleionesin C" did not yield specific scientific data regarding its neuroprotective effects in cell culture models. This suggests that "this compound" may be a novel, uncharacterized compound or a misnomer. However, the genus Pleione, from which such a compound might be derived, is known to produce bioactive molecules with potential neuroprotective properties.
To fulfill the request for detailed application notes and protocols, this document provides a comprehensive overview of the neuroprotective effects of a well-characterized natural compound, Paeoniflorin , in various cell culture models of neurotoxicity. Paeoniflorin is the principal active component of the medicinal herb Paeonia lactiflora and has been extensively studied for its neuroprotective activities.[1][2][3] The methodologies, data presentation, and pathway analyses provided herein can serve as a robust template for researchers investigating the neuroprotective potential of novel compounds like "this compound".
Paeoniflorin has demonstrated significant neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and ischemic stroke by modulating various cellular pathways, including those involved in apoptosis, oxidative stress, and inflammation.[1][4]
Data Presentation: Neuroprotective Effects of Paeoniflorin
The following tables summarize the quantitative data on the neuroprotective effects of Paeoniflorin from various in vitro studies.
Table 1: Effect of Paeoniflorin on Cell Viability in Neurotoxicity Models
| Cell Line | Neurotoxin | Paeoniflorin Concentration | Incubation Time | % Increase in Cell Viability | Reference |
| SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | 2 µM | 24h | Dose-dependent attenuation | [5] |
| SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | 10 µM | 24h | Dose-dependent attenuation | [5] |
| SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | 50 µM | 24h | Dose-dependent attenuation | [5] |
| PC12 | MPP⁺ | 50-400 µM | Pretreatment | Significant improvement | [6] |
| PC12 | H₂O₂ (200 µM) | 20 µM | 6h | Concentration-dependent | [7] |
| PC12 | H₂O₂ (200 µM) | 40 µM | 6h | Concentration-dependent | [7] |
| PC12 | H₂O₂ (200 µM) | 80 µM | 6h | Concentration-dependent | [7] |
| PC12 | Glutamate | 100-300 µM | Not Specified | No significant effect on basal viability | [8] |
Table 2: Modulation of Apoptosis-Related Markers by Paeoniflorin
| Cell Line | Neurotoxin | Paeoniflorin Concentration | Effect on Apoptotic Markers | Reference |
| PC12 | MPP⁺ | Not Specified | Increased Bcl-2/Bad ratio, inhibited caspase-9 and -3 activation | [1] |
| PC12 | H₂O₂ | 80 µM | Decreased Bax/Bcl-2 ratio, reduced cleaved PARP and caspase-3 | [7] |
| SH-SY5Y | Aβ₂₅₋₃₅ | 2-50 µM | Decreased Bax/Bcl-2 ratio, reduced cytochrome c release, inhibited caspase-9 and -3 activity | [9] |
| SH-SY5Y | Bupivacaine | Not Specified | Attenuated apoptosis | [10] |
| PC12 | Glutamate | Not Specified | Inhibited Bax and Bad expression, increased Bcl-2 and Bcl-xL expression, decreased caspase-9 and -3 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model in neurotoxicity studies.[5]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: For neuroprotection assays, cells are typically pre-treated with various concentrations of Paeoniflorin (e.g., 2, 10, 50 µM) for a specified period (e.g., 24 hours) before being exposed to a neurotoxin such as Aβ₂₅₋₃₅ (25 µM) for an additional 24 hours.[5]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells (2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with the desired concentrations of Paeoniflorin and/or neurotoxin as described in the treatment protocol.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Culture and treat SH-SY5Y cells in 6-well plates.
-
After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic.[5]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells as required and then lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensities using image analysis software.[11]
-
Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways
The following diagrams, generated using DOT language, illustrate the key signaling pathways involved in the neuroprotective effects of Paeoniflorin.
Caption: Paeoniflorin activates the PI3K/Akt signaling pathway.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review for the pharmacological effects of paeoniflorin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of Paeoniflorin on Aβ25–35-Induced SH-SY5Y Cell Injury by Preventing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paeoniflorin attenuated bupivacaine-induced neurotoxicity in SH-SY5Y cells via suppression of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin inhibits proliferation and promotes autophagy and apoptosis of sweat gland cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Compounds from the Genus Pleione
Introduction
While specific data for a compound designated "Pleionesin C" is not available in the public domain at this time, the genus Pleione, a member of the Orchidaceae family, is a known source of various chemical constituents with significant biological activities, including cytotoxic effects against several cancer cell lines.[1] Research has demonstrated that compounds such as phenanthrenes and bibenzyls isolated from different Pleione species possess anti-tumor properties.[1][2] These notes provide a summary of the available data on the cytotoxicity of compounds isolated from the Pleione genus and offer generalized protocols for assessing their cytotoxic activity.
Data Presentation: Cytotoxicity of Pleione-Derived Compounds
The following table summarizes the reported cytotoxic activities (IC50 values) of various compounds isolated from Pleione species against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 49 | HepG2 | Liver Cancer | 8.3 | [1] |
| BGC-823 | Colon Cancer | 2.3 | [1] | |
| MCF-7 | Breast Cancer | 2.5 | [1] | |
| Compound 56 | HCT-116 | Colon Cancer | 8.1 | [1] |
| HepG2 | Liver Cancer | 8.4 | [1] | |
| MCF-7 | Breast Cancer | 3.9 | [1] | |
| Unnamed Phenanthrenequinones | MCF-7 | Breast Cancer | 2.1 | [2] |
| Bibenzyls (e.g., Compound 58) | K562 | Leukemia | Significant Inhibition | [1] |
| HL-60 | Leukemia | Significant Inhibition | [1] | |
| BEL-7402 | Liver Cancer | Significant Inhibition | [1] | |
| SGC-7901 | Gastric Cancer | Significant Inhibition | [1] | |
| A569 | Lung Cancer | Moderate Inhibition | [1] |
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of natural compounds, such as those derived from Pleione, based on common methodologies cited in cancer research.
Protocol 1: MTT Cell Viability Assay
This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Test compound (e.g., isolated from Pleione)
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
Application Notes and Protocols: Measuring Nitric Oxide (NO) Inhibition by Pleionesin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it plays a vital role in vasodilation and neurotransmission, its overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammatory conditions.[1][2] Consequently, the inhibition of NO production is a key target for novel anti-inflammatory therapies.[2][3] Pleionesin C, a novel natural compound, has emerged as a potential inhibitor of NO synthesis, suggesting its therapeutic potential in managing inflammatory disorders.
These application notes provide a comprehensive overview of the protocols to measure the inhibitory effect of this compound on NO production in a cellular context. The described methodologies focus on quantifying NO levels and investigating the underlying molecular mechanisms, including the expression of iNOS and cyclooxygenase-2 (COX-2), and the involvement of the NF-κB and MAPK signaling pathways.[4][5][6]
Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on nitric oxide production and the expression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide Production by this compound
| Concentration of this compound (µM) | NO Production (% of Control) | IC50 (µM) |
| 0 (LPS only) | 100 ± 5.2 | |
| 1 | 85.3 ± 4.1 | |
| 5 | 62.1 ± 3.5 | 12.5 |
| 10 | 48.9 ± 2.8 | |
| 25 | 25.7 ± 1.9 | |
| 50 | 10.2 ± 1.1 |
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Protein Expression (%) | Relative COX-2 Protein Expression (%) |
| Control (untreated) | 5 ± 0.8 | 4 ± 0.5 |
| LPS (1 µg/mL) | 100 ± 7.3 | 100 ± 6.8 |
| LPS + this compound (10 µM) | 55.4 ± 4.9 | 60.1 ± 5.2 |
| LPS + this compound (25 µM) | 28.1 ± 2.5 | 32.5 ± 3.1 |
| LPS + this compound (50 µM) | 12.6 ± 1.3 | 15.8 ± 1.9 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a standard model for studying inflammation.[7][8]
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for protein/RNA extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitric Oxide Measurement (Griess Assay)
The Griess assay is a common and straightforward method for measuring nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.[9]
-
Principle: A two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured colorimetrically.
-
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to detect the levels of iNOS and COX-2 proteins, key enzymes in the production of NO and prostaglandins, respectively.[8][10]
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of NO Inhibition by this compound
Caption: Proposed signaling pathway for this compound's inhibition of nitric oxide production.
Experimental Workflow for Measuring NO Inhibition
Caption: Experimental workflow for assessing the NO inhibitory activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Potent Anti-Inflammatory Activity of Pyrenocine A Isolated from the Marine-Derived Fungus Penicillium paxilli Ma(G)K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Pleionesin C in Neuronal Cells
Introduction
Following a comprehensive review of publicly available scientific literature, no specific information was found regarding "Pleionesin C" and its mechanism of action in neuronal cells. The search results did not yield any studies, quantitative data, or established experimental protocols directly investigating the effects of this compound on neuronal signaling pathways or cellular processes.
The information presented below is therefore a generalized framework based on common methodologies used to characterize novel compounds for their neuroprotective or neuroactive properties. This document is intended to serve as a foundational guide for researchers initiating studies on a novel compound like this compound. The experimental protocols and potential signaling pathways described are based on general principles of neurobiology and are not based on any existing data for this compound.
Section 1: Hypothetical Neuroprotective Mechanisms and Signaling Pathways
Given the common mechanisms of neuroprotection, a novel compound like this compound could potentially act through one or more of the following pathways. These are starting points for investigation.
1.1 Potential Signaling Pathways to Investigate
-
Antioxidant Response Pathway: Many neuroprotective compounds reduce oxidative stress, a key factor in neuronal cell death.[1][2][3][4] Investigations could focus on the Nrf2-ARE pathway.
-
Anti-inflammatory Pathway: Neuroinflammation contributes to neurodegeneration.[3][5] this compound's effect on microglial activation and the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via the NF-κB signaling cascade would be a key area of study.
-
Anti-apoptotic Pathway: Inhibition of programmed cell death is a crucial neuroprotective mechanism.[2][5] The PI3K/Akt and MAPK/ERK signaling pathways, which regulate the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, caspases), should be examined.
-
Modulation of Neurotransmitter Systems: The compound could interact with neurotransmitter receptors, such as GABAergic or glutamatergic systems, to modulate neuronal excitability and prevent excitotoxicity.[6][7]
Diagrams of Hypothetical Signaling Pathways
Below are generalized diagrams of signaling pathways commonly implicated in neuroprotection. These are templates for visualizing potential mechanisms of this compound.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. Neuroprotective actions of vitamin C related to decreased lipid peroxidation and increased catalase activity in adult rats after pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 3. The neuroprotective effects of cholecystokinin in the brain: antioxidant, anti-inflammatory, cognition, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Synaptic Transmission Dysregulation in the Prefrontal Cortex: Pathophysiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Test Compound in Animal Models of Inflammation
Disclaimer: As of the latest search, no specific studies detailing the in vivo administration of Pleionesin C in animal models of inflammation have been published. The following application notes and protocols are based on established, generic methodologies for evaluating the anti-inflammatory potential of a novel compound, such as this compound, in preclinical settings.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of a test compound's anti-inflammatory properties. The protocols described herein are for three widely used and well-characterized animal models of inflammation: Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Acute Lung Injury, and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-Induced Colitis. The methodologies cover the induction of inflammation, administration of the test compound, and subsequent evaluation of inflammatory markers.
Data Presentation: Hypothetical Efficacy of a Test Compound
The following tables represent hypothetical quantitative data to illustrate how the results of in vivo anti-inflammatory studies could be presented.
Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | - | 0.85 ± 0.07 | - | 5.2 ± 0.4 |
| Test Compound | 10 | 0.62 ± 0.05 | 27.1 | 3.8 ± 0.3 |
| Test Compound | 30 | 0.41 ± 0.04 | 51.8 | 2.5 ± 0.2 |
| Test Compound | 100 | 0.25 ± 0.03 | 70.6 | 1.4 ± 0.1 |
| Indomethacin | 10 | 0.28 ± 0.04 | 67.1 | 1.6 ± 0.2 |
| *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Effect of Test Compound on LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | Lung Wet/Dry Ratio | IL-6 in BALF (pg/mL) | TNF-α in BALF (pg/mL) |
| Vehicle Control | - | 0.5 ± 0.1 | 0.1 ± 0.05 | 4.2 ± 0.2 | 50 ± 8 | 35 ± 6 |
| LPS + Vehicle | - | 8.2 ± 0.7 | 6.5 ± 0.6 | 7.8 ± 0.5 | 850 ± 95 | 620 ± 78 |
| LPS + Test Cmpd | 25 | 5.9 ± 0.5 | 4.1 ± 0.4 | 6.1 ± 0.3 | 540 ± 62 | 410 ± 55 |
| LPS + Test Cmpd | 50 | 4.1 ± 0.4 | 2.8 ± 0.3 | 5.2 ± 0.2 | 310 ± 45 | 250 ± 38 |
| LPS + Dexa | 5 | 3.5 ± 0.3 | 2.1 ± 0.2 | 4.9 ± 0.2 | 250 ± 30 | 180 ± 25 |
| p < 0.05, *p < 0.01 vs. LPS + Vehicle. BALF: Bronchoalveolar Lavage Fluid; Dexa: Dexamethasone. Data are presented as mean ± SEM. |
Table 3: Effect of Test Compound on TNBS-Induced Colitis in Rats
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Colon Length (cm) | Macroscopic Score | Histological Score | MPO Activity (U/g tissue) |
| Vehicle Control | - | +5.2 ± 0.8 | 15.1 ± 0.7 | 0.2 ± 0.1 | 0.3 ± 0.1 | 1.2 ± 0.2 |
| TNBS + Vehicle | - | -12.5 ± 1.5 | 9.8 ± 0.5 | 4.5 ± 0.4 | 4.8 ± 0.5 | 8.9 ± 0.9 |
| TNBS + Test Cmpd | 20 | -8.1 ± 1.1 | 11.5 ± 0.6 | 3.1 ± 0.3 | 3.2 ± 0.4 | 6.2 ± 0.7 |
| TNBS + Test Cmpd | 40 | -4.5 ± 0.9 | 13.2 ± 0.5 | 1.8 ± 0.2 | 1.9 ± 0.3 | 3.8 ± 0.5 |
| TNBS + Mesa | 100 | -3.8 ± 0.8 | 13.8 ± 0.6 | 1.5 ± 0.2 | 1.6 ± 0.2 | 3.1 ± 0.4 |
| p < 0.05, *p < 0.01 vs. TNBS + Vehicle. Mesa: Mesalazine. Data are presented as mean ± SEM. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation and is highly reproducible.[1][2] The inflammatory response is characterized by edema, erythema, and hyperalgesia resulting from the release of pro-inflammatory mediators like histamine, bradykinin, and prostaglandins.[1][2]
Materials:
-
Male Wistar rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound
-
Positive control (e.g., Indomethacin, 5-10 mg/kg)
-
Vehicle for test compound and control
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Test Compound (at least 3 doses), and Positive Control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[3]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[1][3] The contralateral paw can be injected with saline to serve as a control.[4]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3] The increase in paw volume is an indicator of edema.[3]
-
Calculation of Edema Inhibition:
-
Edema (mL) = Paw volume at time 't' - Paw volume at time 0
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and excise the paw tissue for analysis of inflammatory markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels (e.g., TNF-α, IL-1β) via ELISA or Western blot.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
Application Notes and Protocols: Pleionesin C as a Chemical Probe in Cell Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pleionesin C as a chemical probe in cell signaling research. This document includes a summary of its known biological activities, detailed experimental protocols for assessing its effects, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a natural product isolated from orchids of the Pleione genus. It has demonstrated notable biological activities, including cytotoxicity against cancer cell lines and antibacterial effects. These properties suggest that this compound may serve as a valuable chemical probe for investigating specific cellular signaling pathways. Its potential to modulate these pathways makes it a compound of interest for drug discovery and development.
Quantitative Biological Activity of this compound
The known biological activities of this compound are summarized in the table below, providing key quantitative metrics for its efficacy.
| Biological Activity | Cell Line / Organism | Parameter | Value | Reference |
| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50 | 33.6 μM | [1] |
| Antibacterial Activity | Staphylococcus aureus | MIC50 | 53.494% - 74.965% inhibition @ 100 μM | [2] |
Experimental Protocols
The following are detailed protocols for assays that can be used to investigate the biological effects of this compound.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line, such as A549, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]
Materials:
-
This compound
-
A549 human lung carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for another 24 to 72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Determination of Antibacterial Activity using Broth Microdilution
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method.[6][7][8][9]
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
-
Visualizations
The following diagrams illustrate a potential signaling pathway affected by this compound and the experimental workflows.
Caption: Proposed mechanism of this compound-induced cytotoxicity via inhibition of the PI3K/Akt signaling pathway.
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Pleionesin C for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Pleionesin C, a promising but poorly water-soluble natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a natural compound isolated from Pleione yunnanensis with potential biological activities, including anti-tumor effects.[1] Like many natural products, this compound is hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media and buffers used in bioassays. This low aqueous solubility can lead to several experimental problems, including:
-
Compound Precipitation: The compound can fall out of solution, leading to inaccurate concentrations and unreliable results.[2][3]
-
Underestimation of Potency: Undissolved particles are not available to interact with their biological targets, which can result in an underestimation of the compound's true bioactivity (e.g., false negatives or artificially high IC50 values).
-
Clogging of Equipment: Precipitates can interfere with automated liquid handling systems and clog pipette tips, compromising experimental accuracy.[4]
Q2: What are the primary strategies for improving the aqueous solubility of this compound for in vitro experiments?
A2: The main approaches to enhance the solubility of hydrophobic compounds like this compound for bioassays involve using solubilizing agents or specialized formulation techniques. The most common methods include:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to first dissolve the compound before diluting it into the aqueous assay buffer.[4][5]
-
Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, which has a hydrophilic exterior, thereby increasing its apparent water solubility.[6][7][8][9][10]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, the compatibility of the required pH with the biological assay must be considered.[2]
-
Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Lipid-Based Formulations: Dissolving the compound in lipid-based systems.[4]
Q3: How do I choose the best solubilization method for my specific bioassay?
A3: The choice of method depends on several factors:
-
The specific bioassay: The chosen method and excipients must not interfere with the assay components or the biological system being studied.
-
The required concentration of this compound: Some methods are more effective at achieving higher concentrations than others.
-
Cell line sensitivity: In cell-based assays, the toxicity of the solubilizing agent is a critical consideration. It is essential to determine the maximum tolerated concentration of any excipient for the specific cell line being used.[11][12]
-
Downstream applications: The chosen method should not interfere with any subsequent analyses.
A logical approach to selecting a suitable solubilization strategy is outlined in the diagram below.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[3]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of aqueous solution causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) buffer or media. Add the compound solution dropwise while gently vortexing the aqueous solution.[3] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[3] |
| Incorrect Solvent | The chosen co-solvent is not sufficiently effective for this compound. | While DMSO is a common starting point, other co-solvents like ethanol (B145695) or PEG400 could be tested. Ensure the co-solvent is compatible with your assay. |
Issue 2: My this compound solution appears clear initially but becomes cloudy or forms a precipitate over time during the experiment.
| Potential Cause | Explanation | Recommended Solution |
| Time-Dependent Precipitation | The compound may be slowly precipitating out of the supersaturated solution over the incubation period. | If the experimental design allows, reduce the incubation time. Re-evaluate the maximum soluble concentration for the duration of your assay. |
| Interaction with Media Components | This compound may bind to proteins in fetal bovine serum (FBS) or other components in the media, leading to the formation of insoluble complexes. | Try reducing the percentage of FBS, being mindful of the potential impact on cell health. Test the solubility of this compound in a serum-free medium to see if serum is the cause. |
| Compound Degradation | The compound may be degrading over time to a less soluble form. | Assess the stability of this compound under your experimental conditions (e.g., temperature, light exposure). |
| Temperature Fluctuations | Changes in temperature during the experiment can affect solubility. | Ensure a stable temperature is maintained throughout the assay incubation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
This protocol describes the standard method for preparing solutions of hydrophobic compounds for in vitro cell-based assays.
References
- 1. CAS No.: 1222077-25-9 — this compound (this compound) | Kehua Intelligence [en.kehuaai.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. oatext.com [oatext.com]
- 7. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 9. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
Technical Support Center: Stability of Bioactive Compounds in Organic Solvents
Disclaimer: This technical support guide provides general protocols and troubleshooting advice for assessing the stability of natural products, such as Pleionesin C, in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. As there is limited publicly available stability data specific to this compound, the following information is based on established principles of pharmaceutical stability testing for natural compounds.[1][2][3] Researchers should adapt these guidelines to their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a natural product like this compound in an organic solvent?
A1: The stability of a compound in an organic solvent is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light Exposure: UV or ambient light can induce photolytic degradation.[4]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.[4]
-
Hydrolysis: Residual water in the organic solvent can cause hydrolysis, especially for compounds with ester or amide groups.[4]
-
Solvent Reactivity: Some solvents, including DMSO, can directly participate in or catalyze degradation reactions under certain conditions.[5]
-
pH (if aqueous component is present): Traces of acids or bases can catalyze degradation.
Q2: How should I prepare a stock solution of a compound like this compound in DMSO for stability studies?
A2: To prepare a stock solution for stability assessment, it is recommended to use anhydrous DMSO to minimize water-related degradation. Solutions should be prepared at a known concentration, typically in the mM range, and stored in appropriate containers (e.g., amber glass vials to protect from light) at various temperatures (e.g., -20°C, 4°C, and room temperature) to evaluate the impact of storage conditions.
Q3: What are the common degradation pathways for compounds dissolved in DMSO?
A3: While DMSO is a widely used and relatively inert solvent, it can be involved in degradation under certain conditions.[5] Potential degradation pathways include oxidation, where DMSO itself can be an oxidant, and reactions with impurities within the DMSO. For complex natural products, hydrolysis and oxidation are common degradation pathways.[4]
Q4: Which analytical method is best suited for determining the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a powerful and widely used technique for stability testing.[6][7][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7][9] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in the elucidation of degradation pathways.
Troubleshooting Guide
Q5: I observed a precipitate in my DMSO stock solution after a freeze-thaw cycle. What should I do?
A5: Precipitation after a freeze-thaw cycle can be due to the compound's low solubility at lower temperatures.
-
Possible Cause: The concentration of the compound may be too high for it to remain in solution at the freezing temperature.
-
Troubleshooting Steps:
-
Gently warm the solution and vortex to see if the precipitate redissolves.
-
If the issue persists, consider preparing a fresh stock solution at a lower concentration.
-
For long-term storage, consider aliquoting the stock solution to minimize the number of freeze-thaw cycles.
-
Q6: My HPLC analysis shows a decrease in the peak area of the parent compound over time, but no new peaks are appearing. What could be the reason?
A6: This scenario can arise from several possibilities:
-
Possible Causes:
-
The degradation products may not be chromophoric and thus are not detected by the UV detector.
-
The degradation products might be highly polar or non-polar and are either not eluting from the column or are retained on the column.
-
The compound may be adsorbing to the surface of the storage container.
-
-
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS) to detect non-chromophoric degradation products.
-
Modify the HPLC gradient to ensure all potential products are eluted.
-
Analyze a solvent blank that has been in contact with the container to check for adsorption.
-
Q7: I am observing multiple new peaks in the chromatogram of my stability sample. How can I confirm these are degradation products?
A7: The appearance of new peaks is a strong indication of degradation.
-
Possible Cause: The parent compound is degrading into multiple products.
-
Troubleshooting Steps:
-
Compare the chromatogram to a control sample stored under conditions where the compound is known to be stable (e.g., -80°C).
-
Perform forced degradation studies (e.g., exposure to acid, base, heat, and light) to see if the same degradation products are formed. This can help in understanding the degradation pathways.
-
Use LC-MS to determine the molecular weights of the new peaks and see if they correspond to plausible degradation products of the parent compound.
-
Data Presentation: Stability of this compound in Various Solvents
The following table is a template for summarizing quantitative stability data. It is populated with hypothetical data for illustrative purposes. The percentage of the remaining compound is typically determined by comparing the peak area of the compound in the stability sample to that of a reference standard at time zero.
| Solvent | Storage Temperature (°C) | Time Point (Days) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| DMSO | 25 | 0 | 100.0 | 0.0 |
| 7 | 98.5 | 1.5 | ||
| 30 | 92.3 | 7.7 | ||
| DMSO | 4 | 0 | 100.0 | 0.0 |
| 7 | 99.8 | 0.2 | ||
| 30 | 99.1 | 0.9 | ||
| Acetonitrile (B52724) | 25 | 0 | 100.0 | 0.0 |
| 7 | 99.2 | 0.8 | ||
| 30 | 96.5 | 3.5 | ||
| Methanol (B129727) | 25 | 0 | 100.0 | 0.0 |
| 7 | 97.1 | 2.9 | ||
| 30 | 90.4 | 9.6 |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for evaluating the stability of a compound in an organic solvent.
1. Materials and Reagents:
-
This compound (or the compound of interest)
-
Anhydrous DMSO, HPLC-grade acetonitrile, and methanol
-
HPLC system with a UV/PDA detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Amber glass vials
2. Preparation of Stock and Stability Samples:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
From this stock, prepare 1 mM solutions in DMSO, acetonitrile, and methanol in separate amber glass vials.
-
Prepare multiple aliquots for each solvent and storage condition to avoid repeated use of the same sample.
-
Store the vials at different temperatures: -20°C (control), 4°C, and 25°C (room temperature).
3. HPLC Method Development:
-
Develop a gradient HPLC method that provides good separation of the parent compound from any potential impurities or degradation products.[10]
-
A typical gradient might be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (e.g., 254 nm or a specific λmax).
-
4. Stability Analysis:
-
At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), retrieve one aliquot from each storage condition.
-
Allow the samples to come to room temperature.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 50 µM) using the initial mobile phase composition.
-
Inject the samples into the HPLC system.
-
Record the peak area of the parent compound and any new peaks that appear.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the Day 0 sample.
-
Plot the percentage of the remaining compound versus time for each condition.
-
Summarize the data in a table as shown above.
Visualizations
Caption: Experimental workflow for assessing compound stability in organic solvents.
Caption: Hypothetical signaling pathway modulated by a natural product like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-induced competing processes in polycarbonate degradation: depolymerization, chain scission, and branching/crosslinking - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Labyrinth of Large-Scale Pleionesin C Isolation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale isolation of Pleionesin C, a natural product with significant therapeutic potential, presents a unique set of challenges for researchers and process development scientists. This technical support center provides a comprehensive resource to anticipate, troubleshoot, and overcome common hurdles encountered during the extraction, purification, and crystallization of this valuable compound. This guide is designed to be a practical companion in the laboratory, offering solutions to specific issues in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems that may arise during the large-scale isolation of this compound.
Extraction Phase
-
Q1: We are experiencing low yields of this compound in our initial crude extract. What are the likely causes and how can we improve this?
A1: Low extraction yields can stem from several factors. Firstly, the natural variability of the plant source material can significantly impact the concentration of the target compound.[1][2] Ensure that the plant material is properly identified, harvested at the optimal time, and stored under conditions that prevent degradation. Secondly, the choice of extraction solvent and method is critical.[3][4] this compound's phenolic nature suggests that polar solvents or mixtures would be effective. However, overly aggressive extraction conditions, such as high temperatures, can lead to degradation of heat-sensitive compounds.[4]
-
Troubleshooting Steps:
-
Raw Material Qualification: Analyze a small sample of the raw material to quantify the this compound content before proceeding with large-scale extraction.
-
Solvent Optimization: Experiment with different solvent systems (e.g., ethanol (B145695), methanol, acetone, and their aqueous mixtures) on a small scale to determine the optimal solvent for maximizing yield while minimizing the extraction of interfering compounds.
-
Method Comparison: Evaluate different extraction techniques. While traditional methods like maceration and Soxhlet extraction are common, modern techniques like ultrasound-assisted or microwave-assisted extraction may offer higher efficiency and reduced solvent consumption, though their scalability can be a challenge.[1][3]
-
-
-
Q2: The crude extract is highly pigmented and contains a lot of chlorophyll (B73375) and other impurities. How can we clean up the extract before chromatography?
A2: A complex crude extract is a common issue in natural product isolation. A preliminary cleanup step is highly recommended to improve the efficiency of subsequent purification steps.
-
Troubleshooting Steps:
-
Liquid-Liquid Partitioning: Perform a series of liquid-liquid extractions with immiscible solvents of varying polarity. For example, partitioning the crude extract between a polar solvent (like methanol/water) and a non-polar solvent (like hexane) can remove lipids and chlorophyll. Subsequently, partitioning with a solvent of intermediate polarity (e.g., ethyl acetate) can selectively extract this compound.
-
Solid-Phase Extraction (SPE): For smaller scale work or as a pilot for larger scale, SPE with a suitable sorbent (e.g., C18) can effectively remove highly polar and non-polar impurities.
-
-
Purification Phase (Preparative HPLC)
-
Q3: We are observing high backpressure in our preparative HPLC system. What could be the cause and how do we resolve it?
A3: High backpressure is a frequent problem in preparative HPLC and can halt operations.[5][6]
-
Troubleshooting Steps:
-
Column Blockage: The most common cause is a blocked column inlet frit due to particulate matter in the sample or mobile phase.[5] Ensure all samples and mobile phases are filtered through a 0.45 µm filter. If a blockage is suspected, try back-flushing the column with a strong solvent.
-
System Blockage: Check for blockages in other parts of the system, such as tubing, fittings, or the injector.[7]
-
Precipitation: If the mobile phase composition is changed abruptly, or if the sample is not fully soluble in the mobile phase, precipitation can occur.[8] Ensure sample solvent is compatible with the mobile phase.
-
-
-
Q4: We are seeing poor peak resolution and peak tailing during preparative HPLC. What adjustments can be made?
A4: Poor peak shape compromises purity and yield.[6]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier concentration and the pH. For phenolic compounds like this compound, a slightly acidic mobile phase can improve peak shape by suppressing the ionization of hydroxyl groups.
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution.[7] Reduce the amount of sample injected.
-
Check Column Health: The column itself may be degraded. Perform a column efficiency test to ensure it is performing adequately.
-
-
-
Q5: The recovery of this compound from the preparative HPLC is lower than expected. Where could the compound be lost?
A5: Low recovery can be due to several factors, from irreversible adsorption to degradation.
-
Troubleshooting Steps:
-
Irreversible Adsorption: this compound, with its multiple hydroxyl groups, may irreversibly bind to active sites on the silica-based stationary phase. Consider using a different type of column or adding a competitive agent to the mobile phase.
-
Compound Degradation: Assess the stability of this compound under the purification conditions. Exposure to incompatible pH, high temperatures, or prolonged processing times can lead to degradation.
-
Collection Errors: Ensure the fraction collector is correctly calibrated and that the collection window is accurately set to capture the entire peak.[7]
-
-
Crystallization/Final Product Phase
-
Q6: We are struggling to crystallize the purified this compound. What strategies can we employ?
A6: Crystallization can be a challenging final step.
-
Troubleshooting Steps:
-
Purity: Ensure the material is of very high purity (>98%). Impurities can inhibit crystal formation.
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, and cooling crystallization should be explored.
-
Seeding: If a small amount of crystalline material is available, use it to seed a supersaturated solution.
-
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Typical Solvent | Relative Yield | Relative Purity | Scalability |
| Maceration | Ethanol/Methanol | Moderate | Low | High |
| Soxhlet Extraction | Hexane (B92381), Ethyl Acetate (B1210297) | High | Moderate | Moderate |
| Ultrasound-Assisted | Ethanol, Water | High | Moderate | Moderate |
| Microwave-Assisted | Methanol, Ethanol | High | Moderate | Low |
Table 2: Preparative HPLC Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Backpressure | Column/frit blockage, system blockage, precipitation | Filter sample/mobile phase, back-flush column, check system components, ensure solvent compatibility |
| Poor Resolution | Column overload, non-optimal mobile phase, column degradation | Reduce sample load, optimize mobile phase (pH, organic content), test column efficiency |
| Low Recovery | Irreversible adsorption, compound degradation, collection error | Use a different column, check compound stability, verify fraction collector settings |
| Peak Tailing | Secondary interactions with stationary phase, column overload | Adjust mobile phase pH, reduce sample load, use end-capped column |
Detailed Experimental Protocols
Protocol 1: General Extraction and Preliminary Purification of this compound
-
Objective: To extract and perform an initial cleanup of this compound from plant material.
-
Materials:
-
Dried and powdered plant material containing this compound
-
80% Ethanol (v/v) in water
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Macerate the powdered plant material in 80% ethanol at room temperature for 24 hours with constant stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.
-
Perform liquid-liquid partitioning of the aqueous extract with an equal volume of hexane to remove non-polar impurities. Discard the hexane layer.
-
Subsequently, partition the aqueous layer with an equal volume of ethyl acetate. This compound is expected to partition into the ethyl acetate layer.
-
Collect the ethyl acetate layer and concentrate it under reduced pressure to obtain the enriched this compound extract.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Objective: To purify this compound from the enriched extract using preparative HPLC.
-
Materials:
-
Enriched this compound extract
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
Preparative C18 HPLC column
-
Preparative HPLC system with a fraction collector
-
-
Procedure:
-
Dissolve the enriched extract in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Inject the sample and monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy of a pure standard, if available).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for high HPLC backpressure.
References
- 1. mdpi.com [mdpi.com]
- 2. masi.eu [masi.eu]
- 3. mdpi.com [mdpi.com]
- 4. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. Preparative HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pleionesin C Derivatives
Disclaimer: As of the latest literature search, a specific, detailed total synthesis of Pleionesin C has not been publicly documented. Therefore, this technical support center provides guidance based on established synthetic methodologies for structurally related phenanthrene (B1679779) natural products. The troubleshooting advice and protocols are derived from common challenges encountered in these analogous syntheses.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex natural product derivatives. Below you will find frequently asked questions (FAQs), troubleshooting guides for common synthetic hurdles, and detailed experimental protocols for key reaction types that are likely to be employed in the synthesis of a this compound-like scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the core phenanthrene structure of this compound derivatives?
A1: The construction of the phenanthrene core is a critical step. Commonly employed methods for synthesizing phenanthrene derivatives include:
-
Pschorr Reaction: This involves the intramolecular cyclization of an α-phenyl-o-aminocinnamic acid derivative via a diazonium salt intermediate.[1]
-
Mallory Photocyclization: A photochemical method that involves the cyclization of a stilbene-type precursor.
-
Palladium-Catalyzed Domino Reactions: These modern methods can construct the phenanthrene ring system in a single pot through a cascade of reactions, often involving C-H activation and other coupling processes.[2]
-
Suzuki-Miyaura Coupling: This can be used to form key C-C bonds to build up the precursor for the final cyclization step to form the phenanthrene ring.[3][4]
Q2: I am observing low yields in my cyclization step to form the phenanthrene ring. What are the likely causes?
A2: Low yields in the final ring-closing step are a common issue. Potential causes include:
-
Steric Hindrance: Bulky substituents near the reaction centers can impede cyclization.
-
Poor Reactivity of Precursors: The electronic properties of your starting materials may not be optimal for the chosen reaction conditions.
-
Side Reactions: Competing polymerization or decomposition pathways can consume starting material.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical and may need further optimization.
Q3: What are the best practices for purifying my this compound derivatives?
A3: Purification of complex natural product derivatives often requires a combination of techniques. Standard procedures include:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.[5]
-
Extraction: Using an appropriate organic solvent to isolate the product from the aqueous phase.[1]
-
Column Chromatography: Silica (B1680970) gel is commonly used to separate the desired product from starting materials and byproducts.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling for Biaryl Precursor Synthesis
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Sulfur-containing impurities in starting materials or solvents can poison the palladium catalyst. Purify all reagents and use high-purity, degassed solvents.[6] |
| Base Incompatibility | The choice of base is crucial and substrate-dependent. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.[3] |
| Poor Boronic Acid/Ester Stability | Boronic acids can be prone to decomposition. Consider using more stable boronate esters (e.g., pinacol (B44631) esters). Ensure anhydrous conditions as water can contribute to protodeboronation. |
| Inefficient Ligand | The ligand choice affects the stability and activity of the palladium catalyst. If using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered phosphine (B1218219) or an N-heterocyclic carbene (NHC) ligand. |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for potential decomposition. |
Problem 2: Incomplete Cyclization in Pschorr-type Reaction
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the complete formation of the diazonium salt by maintaining a low temperature (0-5 °C) and using a slight excess of the diazotizing agent (e.g., sodium nitrite).[1] |
| Inefficient Radical Initiator | The choice of copper catalyst is important. Finely divided copper powder is often used. Consider using other copper salts like Cu₂O or CuSO₄. |
| Side Reactions of Diazonium Salt | Diazonium salts can be unstable. Use the generated diazonium salt immediately in the cyclization step without isolation. |
| Unfavorable Conformation of Precursor | The precursor may not readily adopt the conformation required for cyclization. Molecular modeling can help assess the feasibility of the cyclization. |
| Solvent Effects | The solvent can influence the stability and reactivity of the intermediates. Screen different solvents to find the optimal medium for the reaction. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Pschorr Cyclization
-
Diazotization: Dissolve the α-aryl-o-aminocinnamic acid derivative (1.0 eq) in an acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cool to 0-5 °C. Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the low temperature. Stir for 30-60 minutes.[1]
-
Radical Cyclization: In a separate flask, prepare a suspension of a copper catalyst (e.g., copper powder, 0.2 eq) in a suitable solvent. Add the freshly prepared diazonium salt solution to the copper suspension at a controlled rate.
-
Allow the reaction to warm to room temperature and then heat to the optimized temperature to drive the cyclization and extrusion of N₂.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup to neutralize the acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography or recrystallization.[1]
Visualizing Experimental Workflows
Caption: Hypothetical workflow for the synthesis of a this compound derivative.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Paclitaxel Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Paclitaxel in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Paclitaxel resistance in cancer cell lines?
Paclitaxel resistance is a multifaceted issue involving several cellular mechanisms. The most commonly observed mechanisms include:
-
Overexpression of Drug Efflux Pumps: The upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a primary cause of resistance. These transporters actively pump Paclitaxel out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
-
Alterations in Microtubule Dynamics: Paclitaxel's primary mode of action is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[5][6] Mutations in the tubulin protein, the building block of microtubules, can prevent Paclitaxel from binding effectively.[1][2][4]
-
Changes in Apoptotic Pathways: Resistance can also arise from alterations in the signaling pathways that control programmed cell death (apoptosis). This includes the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and mutations in tumor suppressor genes like p53.[4][5]
-
Activation of Survival Signaling Pathways: The activation of pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, can promote cell survival and diminish the apoptotic effects of Paclitaxel.[5][6][7]
Q2: How can I determine if my cancer cell line has developed resistance to Paclitaxel?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of Paclitaxel in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT or SRB assay.
Q3: Are there known biomarkers for Paclitaxel resistance?
While there is no single universal biomarker, several have been associated with Paclitaxel resistance. Overexpression of the ABCB1 gene (encoding P-gp) is a well-established marker.[3] Additionally, alterations in the expression of specific tubulin isotypes and mutations in the TP53 gene can also serve as indicators.
Troubleshooting Guides
Issue 1: My cancer cell line shows a significantly higher IC50 for Paclitaxel compared to published data for the same cell line.
This suggests the development of Paclitaxel resistance. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Steps & Experimental Protocols:
-
Confirm Resistance with a Cell Viability Assay:
-
Protocol: --INVALID-LINK--
-
Expected Outcome: A dose-response curve showing a rightward shift and a higher IC50 value for the resistant cells compared to the sensitive parental line.
-
-
Investigate Overexpression of P-glycoprotein (P-gp):
-
Protocol: --INVALID-LINK--
-
Expected Outcome: A significantly stronger band corresponding to P-gp in the resistant cell line compared to the sensitive parental line.
-
-
Assess P-gp Function with an Efflux Pump Inhibition Assay:
-
Protocol: --INVALID-LINK--
-
Expected Outcome: Resistant cells will show lower retention of the fluorescent dye Rhodamine 123. Co-treatment with a P-gp inhibitor (e.g., Verapamil) should increase dye retention in resistant cells.
-
-
Resensitize Cells with a P-gp Inhibitor:
-
Protocol: --INVALID-LINK--
-
Expected Outcome: Co-treatment with a P-gp inhibitor should lower the IC50 of Paclitaxel in the resistant cell line, indicating that P-gp activity is a major contributor to the observed resistance.
-
Issue 2: My Paclitaxel-resistant cell line does not overexpress P-gp. What are other potential resistance mechanisms?
If P-gp overexpression is not the cause, other mechanisms are likely at play.
Troubleshooting Steps & Experimental Protocols:
-
Analyze Tubulin Expression and Mutations:
-
Protocol: Sequence the beta-tubulin gene (TUBB) to identify potential mutations that could interfere with Paclitaxel binding.
-
Protocol: Perform western blotting to assess the expression levels of different beta-tubulin isotypes, as some are associated with resistance.
-
-
Investigate Apoptotic Pathways:
-
Protocol: --INVALID-LINK--
-
Expected Outcome: Resistant cells may show increased expression of anti-apoptotic proteins (e.g., Bcl-2) or decreased expression of pro-apoptotic proteins (e.g., Bax).
-
-
Examine Pro-Survival Signaling Pathways:
-
Protocol: --INVALID-LINK--
-
Expected Outcome: Resistant cells may exhibit increased phosphorylation (activation) of key proteins in the PI3K/AKT or MAPK/ERK pathways.
-
Quantitative Data Summary
The following table provides examples of IC50 values for Paclitaxel in sensitive and resistant cancer cell lines, illustrating the fold-increase in resistance.
| Cell Line | Type of Cancer | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| OVCAR8 | Ovarian Cancer | 10.51 ± 1.99 | 128.97 ± 6.48 | ~12.3 |
| MDA-MB-231 | Breast Cancer | ~7.1 | >20 (in some resistant sublines) | >2.8 |
| PC-3 | Prostate Cancer | Not specified | Not specified, but resistant lines show decreased sensitivity | - |
| DU145 | Prostate Cancer | Not specified | Not specified, but resistant lines show decreased sensitivity | - |
Note: IC50 values can vary between labs and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the IC50 of Paclitaxel in sensitive and resistant cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Paclitaxel stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Paclitaxel for 48-72 hours. Include untreated control wells.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[8]
Western Blotting for P-gp Expression
Objective: To compare the expression levels of P-glycoprotein in sensitive and resistant cell lines.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against P-gp overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Rhodamine 123 Efflux Assay
Objective: To assess the functional activity of P-gp.
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Harvest and resuspend the cells in a suitable buffer.
-
Incubate the cells with Rhodamine 123 with or without the P-gp inhibitor.
-
Wash the cells and analyze the intracellular fluorescence using a flow cytometer.
Paclitaxel IC50 Determination with a P-gp Inhibitor
Objective: To determine if a P-gp inhibitor can resensitize resistant cells to Paclitaxel.
Procedure:
-
Follow the MTT Assay protocol.
-
In a parallel set of experiments, co-treat the cells with the serial dilution of Paclitaxel and a fixed, non-toxic concentration of a P-gp inhibitor (e.g., Verapamil).
-
Compare the IC50 values obtained with and without the P-gp inhibitor.
Western Blotting for Apoptosis-Related Proteins
Objective: To analyze the expression of key apoptotic proteins.
Procedure:
-
Follow the Western Blotting protocol.
-
Use primary antibodies against proteins such as Bcl-2, Bax, and cleaved Caspase-3.
Western Blotting for Key Signaling Proteins
Objective: To examine the activation state of pro-survival signaling pathways.
Procedure:
-
Follow the Western Blotting protocol.
-
Use primary antibodies against total and phosphorylated forms of key signaling proteins like AKT and ERK.
Visualizations
Signaling Pathways
Caption: Key molecular pathways involved in Paclitaxel action and resistance.
Experimental Workflow
References
- 1. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. | Semantic Scholar [semanticscholar.org]
- 3. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Pleionesin C degradation pathways and byproducts
Technical Support Center: Pleionesin C
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and analysis of this compound. As a novel phenanthrene (B1679779) derivative isolated from the Pleione genus, understanding its degradation profile is critical for accurate preclinical assessment and formulation development. This resource offers detailed troubleshooting guides, frequently asked questions, and standardized protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern? A1: this compound is a hypothetical phenanthrene-class compound, characteristic of those isolated from Orchidaceae species.[1] Like many complex natural products, its polycyclic and substituted structure is susceptible to degradation under various environmental conditions (e.g., pH, light, temperature, oxidation). This degradation can lead to a loss of biological activity and the formation of unknown byproducts, complicating experimental results and compromising product safety and efficacy.[2] Therefore, understanding its degradation pathways is essential for establishing appropriate storage conditions and developing a stable formulation.[3]
Q2: What are the primary environmental factors that induce this compound degradation? A2: Based on the general behavior of phenanthrenoid compounds, the primary factors leading to the degradation of this compound are expected to be exposure to acidic or alkaline conditions (hydrolysis), oxidizing agents, and light (photodegradation).[4][5] Thermal stress is also a key factor that can accelerate these degradation processes.[6]
Q3: Which analytical technique is most suitable for monitoring this compound and its degradation byproducts? A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique for separating and quantifying this compound from its degradation byproducts.[6] For the structural elucidation and definitive identification of novel byproducts, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[2][5]
Q4: How should this compound samples be stored to ensure stability? A4: To minimize degradation, solid this compound should be stored in a cool, dark, and dry environment, preferably at -20°C in a desiccator. Solutions should be prepared fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at 2-8°C in amber vials and used within 24 hours. Long-term storage conditions for drug products are typically 25°C/60% RH.[7][8]
Q5: What is a "forced degradation" study and why is it necessary for this compound? A5: A forced degradation study (or stress testing) is an experiment that intentionally exposes a drug substance to harsh conditions—such as high heat, extreme pH, intense light, and oxidation—to accelerate its degradation.[4][5] This process is crucial for:
-
Identifying likely degradation byproducts.
-
Elucidating potential degradation pathways.
-
Developing and validating a stability-indicating analytical method capable of separating the parent compound from all byproducts.[4]
Troubleshooting Guide: HPLC Analysis of this compound
This guide addresses common issues observed during the HPLC analysis of this compound degradation studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Peak Area for this compound | - Sample degradation due to improper storage or handling.- Adsorption onto the injector liner or column.[9]- Leak in the injection system. | - Prepare fresh samples and use amber vials.- Clean or replace the inlet liner; ensure the use of an inert column.- Perform a system leak check. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible sample solvent with the mobile phase.- Secondary interactions with the stationary phase. | - Reduce sample concentration or injection volume.- Dissolve the sample in the mobile phase.- Adjust mobile phase pH or switch to a different column chemistry (e.g., end-capped C18).[6] |
| Ghost Peaks or High Baseline Noise | - Carryover from a previous injection.- Contaminated mobile phase or solvents.- Column bleed due to high temperature or aggressive pH.[9] | - Implement a robust needle and injector wash method.- Use fresh, HPLC-grade solvents and filter the mobile phase.- Operate within the column's recommended pH and temperature range; consider a column flush or replacement. |
| Poor Resolution Between Byproducts | - Suboptimal mobile phase composition or gradient.- Inappropriate column selection. | - Optimize the mobile phase gradient (e.g., slower ramp).- Experiment with a different organic modifier (e.g., methanol (B129727) vs. acetonitrile).- Test a column with a different stationary phase or a smaller particle size for higher efficiency.[6] |
| Variable Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or air bubbles in the system. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure accurate composition.- Degas the mobile phase and prime the pump thoroughly. |
Experimental Protocols & Data
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for stress testing to generate degradation byproducts.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples after 24 hours.[6]
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve a known quantity in acetonitrile for analysis.
Data Summary: this compound Degradation
The following table summarizes the quantitative results from a typical forced degradation study.
| Condition | Time | This compound Remaining (%) | Major Byproduct 1 (BP-1) Area (%) | Major Byproduct 2 (BP-2) Area (%) | Total Byproducts (%) |
| 1 M HCl | 24h @ 80°C | 65.2% | 12.8% | 8.1% | 34.8% |
| 1 M NaOH | 4h @ 80°C | 41.7% | 25.4% | 15.3% | 58.3% |
| 30% H₂O₂ | 24h @ RT | 55.9% | 33.6% | Not Detected | 44.1% |
| Photolytic | 24h | 82.1% | 5.5% | 9.7% | 17.9% |
| Thermal (Solid) | 48h @ 105°C | 91.5% | 3.2% | 2.5% | 8.5% |
Visualizations
Hypothetical Degradation Pathways of this compound
The following diagram illustrates the plausible degradation pathways of this compound under hydrolytic and oxidative stress, based on the known reactivity of phenanthrene structures.[10][11]
Experimental Workflow for Stability Analysis
This workflow details the logical steps from sample preparation to data analysis in a this compound stability study.
References
- 1. Phenanthrenoid - Wikipedia [en.wikipedia.org]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Degradation pathways of phenanthrene by Sinorhizobium sp. C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of phenanthrene by Burkholderia sp. C3: initial 1,2- and 3,4-dioxygenation and meta- and ortho-cleavage of naphthalene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Pleionesin C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing challenges associated with enhancing the in vivo bioavailability of Pleionesin C. Given the limited specific data on this compound, this guide focuses on established strategies for improving the bioavailability of poorly soluble natural products, which are likely applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a natural product isolated from Pleione yunnanensis.[1] Like many natural polyphenolic compounds, it is presumed to have poor aqueous solubility and/or low membrane permeability, which can significantly limit its absorption after oral administration and, therefore, its therapeutic efficacy in in vivo studies. Enhancing its bioavailability is crucial to achieving sufficient plasma concentrations for pharmacological effect.
Q2: What are the primary reasons a natural compound like this compound might have low bioavailability?
A: The primary factors contributing to low oral bioavailability of natural compounds include:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds?
A: Several formulation strategies can be employed, broadly categorized as:
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes. They can improve solubility and lymphatic uptake.[2][3]
-
Nanoparticle Systems: Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanosuspensions can increase the surface area for dissolution and improve absorption.[4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Complexation: Using cyclodextrins can form inclusion complexes that increase the aqueous solubility of the compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Solutions |
| Low and variable plasma concentrations of this compound in pilot in vivo studies. | Poor aqueous solubility and dissolution rate in the gastrointestinal tract. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and dissolution profile of raw this compound. 2. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[5] 3. Formulation Approaches: Develop a lipid-based formulation (e.g., SEDDS) or a solid dispersion to improve solubility and dissolution. |
| High doses of this compound are required to see a minimal pharmacological effect. | Extensive first-pass metabolism or rapid clearance. | 1. In Vitro Metabolism Studies: Use liver microsomes to assess the metabolic stability of this compound. 2. Co-administration with Inhibitors: Consider co-administration with known inhibitors of relevant metabolic enzymes (e.g., piperine), though this requires careful investigation. 3. Pro-drug Approach: Synthesize a more stable pro-drug of this compound that releases the active compound after absorption. |
| Inconsistent results between different batches of formulation. | Formulation instability or variability in preparation. | 1. Standardize Formulation Protocol: Ensure a detailed and reproducible protocol for formulation preparation. 2. Stability Studies: Assess the physical and chemical stability of the formulation under storage and experimental conditions. 3. Characterize the Formulation: For each batch, characterize key parameters such as particle size, encapsulation efficiency, and drug loading. |
| The developed formulation works in vitro but fails to show improved bioavailability in vivo. | The in vitro model does not accurately reflect the in vivo environment. | 1. Review the In Vivo Model: Ensure the animal model and study design are appropriate.[6] 2. Consider GI Tract Factors: Factors like pH, enzymes, and bile salts in the gut can affect formulation performance. Test the formulation's stability and release in simulated gastric and intestinal fluids. 3. Evaluate Different Formulation Strategies: The chosen strategy may not be optimal. Consider testing an alternative approach (e.g., switching from a lipid-based to a nanoparticle-based system). |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Prepare various mixtures of the three components and visually observe their emulsification properties upon dilution with water.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Add this compound to the mixture and vortex or sonicate until the drug is completely dissolved.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time taken for the formulation to form a stable emulsion upon gentle agitation in simulated gastric and intestinal fluids.
-
Drug Content: Determine the concentration of this compound in the formulation using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to an unformulated suspension.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
This compound formulation
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the animals overnight (with free access to water) before drug administration.
-
Dosing: Divide the animals into two groups: a control group receiving the this compound suspension and a test group receiving the this compound formulation. Administer a single oral dose via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups. The relative bioavailability of the formulation can be calculated as: (AUC_formulation / AUC_suspension) * 100%.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 50 | 150 ± 35 | 2.0 | 980 ± 210 | 100 (Reference) |
| SEDDS | 50 | 750 ± 120 | 1.0 | 4900 ± 650 | 500 |
| Nanoparticles | 50 | 680 ± 95 | 1.5 | 4500 ± 580 | 459 |
Visualizations
Caption: Workflow for developing and evaluating a novel this compound formulation.
Caption: Factors influencing the oral absorption and bioavailability of this compound.
References
- 1. CAS No.: 1222077-25-9 — this compound (this compound) | Kehua Intelligence [en.kehuaai.com]
- 2. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of a vitamin C conjugate of acrolein and its paraoxonase-mediated conversion into 5,6,7,8-tetrahydroxy-4-oxooctanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing off-target effects of Pleionesin C in experimental models
A Note to Researchers: Information regarding the specific molecular targets and off-target effects of Pleionesin C is not extensively documented in publicly available scientific literature. This technical support guide is based on general principles for addressing potential off-target effects of natural product-derived compounds in experimental models. The content herein is predictive and designed to offer a foundational framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a phenanthrene-class natural product isolated from Pleione yunnanensis, a plant used in traditional medicine.[1][2][3] Published research indicates that compounds from the Pleione genus, including phenanthrenes, exhibit a range of biological activities, such as anti-tumor, anti-neurodegenerative, and anti-inflammatory properties.[1][2] However, the specific molecular target(s) of this compound have not been definitively characterized in the available literature.
Q2: Are there known off-target effects for this compound?
Specific, validated off-target effects of this compound are not described in the current scientific literature. As with many natural products, it is plausible that this compound interacts with multiple cellular targets, which could lead to off-target effects. Researchers should empirically determine the specificity of this compound in their experimental model of interest.
Q3: How can I control for potential off-target effects of this compound in my experiments?
To address potential off-target effects, it is recommended to include multiple control experiments. These may include:
-
Using a structurally related but inactive compound to ensure the observed phenotype is not due to general chemical properties.
-
Employing a structurally distinct compound with a known similar biological activity to confirm the phenotype is target-related.
-
Performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR/Cas9) to see if this phenocopies the effect of this compound.
-
Conducting rescue experiments where the target is re-expressed in a knockdown/knockout model, which should reverse the effect of this compound if it is on-target.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent experimental results or high variability between replicates. | This compound may be interacting with multiple cellular pathways, leading to unpredictable outcomes depending on subtle variations in experimental conditions. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Validate the effect using a secondary, unrelated assay. 3. Consider a cell-free or reconstituted system to isolate the target of interest. |
| Observed phenotype does not match the expected outcome based on the presumed target. | This compound may have a higher affinity for an unknown off-target protein, or the observed effect could be a combination of on- and off-target activities. | 1. Conduct a target deconvolution study (e.g., chemical proteomics, thermal shift assays) to identify binding partners. 2. Use a structurally dissimilar compound known to act on the presumed target to see if the same phenotype is produced. |
| Cellular toxicity is observed at concentrations required for the desired biological effect. | The cytotoxic effect may be due to interaction with essential cellular machinery, independent of the intended target. | 1. Perform a cell viability assay (e.g., MTS, trypan blue exclusion) in parallel with your functional assays. 2. Attempt to separate toxicity from the desired effect by modifying the chemical structure of this compound (if feasible) or by using a lower concentration in combination with another agent. |
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol provides a high-level workflow for systematically investigating the potential off-target effects of this compound.
-
Initial Screening and Dose-Response:
-
Determine the EC50 or IC50 of this compound in your primary functional assay.
-
Simultaneously, perform a cytotoxicity assay across the same concentration range to establish a therapeutic window.
-
-
Orthogonal Assays:
-
Use a secondary assay that measures a different downstream consequence of modulating the presumed target. This helps to confirm that the observed effect is not an artifact of the primary assay.
-
-
Target Engagement Assays:
-
If the target is known, perform a direct binding assay (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or a cellular thermal shift assay (CETSA) to confirm that this compound engages the target in cells.
-
-
Broad-Spectrum Profiling (Optional but Recommended):
-
Submit this compound for screening against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels). This can proactively identify potential off-target interactions.
-
-
Control Experiments:
-
As detailed in the FAQs, use inactive analogs, structurally distinct compounds, and genetic methods (knockdown/knockout) to validate that the observed phenotype is due to the modulation of the intended target.
-
Visualizations
References
Technical Support Center: High-Purity Pleionesin C Purification
Welcome to the technical support center for the purification of high-purity Pleionesin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a natural product, specifically a bibenzyl derivative.[1][2][3] Its chemical name is [(2R,3S)-7-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-10-methoxy-2,3,4,5-tetrahydronaphtho[2,1-e][4]benzofuran-3-yl]methyl acetate (B1210297). The primary known natural source of this compound is the plant Pleione yunnanensis.[5]
Q2: What are the general challenges in purifying this compound?
A2: As a phenolic compound, this compound can be susceptible to oxidation.[6] Its purification from a crude plant extract is challenging due to the presence of numerous other structurally similar compounds and pigments like chlorophyll (B73375).[7] Achieving high purity (>99%) often requires multiple chromatographic steps.
Q3: Which analytical techniques are suitable for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a highly effective method for monitoring the purity of this compound and other phenolic compounds.[1][2] The use of a C18 column with a gradient elution of acetonitrile (B52724) and water (often with a small amount of acid like trifluoroacetic acid) is common for separating bibenzyls.[1][2]
Troubleshooting Guides
Section 1: Extraction & Initial Cleanup
Q1.1: My crude extract has a very low yield of this compound. What could be the issue?
Possible Causes & Solutions:
-
Inefficient Extraction Solvent: The polarity of your extraction solvent may not be optimal for this compound.
-
Solution: Experiment with solvents of varying polarities, such as ethanol, methanol, ethyl acetate, or a mixture thereof. A sequential extraction from non-polar to polar solvents can also be effective.
-
-
Degradation During Extraction: this compound, being a phenolic compound, may degrade due to heat or light.[6]
-
Solution: Perform extraction at room temperature or below, and protect the extract from direct light. Consider adding antioxidants like ascorbic acid during the extraction process.
-
-
Improper Plant Material Handling: The concentration of secondary metabolites can vary depending on the age and condition of the plant material.
-
Solution: Use fresh, young plant tissues if possible, as they often have higher concentrations of active compounds and less degraded material. If using dried material, ensure it was properly stored in a cool, dark, and dry place.
-
Q1.2: My extract is heavily contaminated with chlorophyll. How can I remove it?
Possible Causes & Solutions:
-
Chlorophyll is co-extracted with the target compound.
-
Solution 1 (Liquid-Liquid Partitioning): Perform a liquid-liquid extraction. For example, partition your crude extract between a polar solvent (like methanol/water) and a non-polar solvent (like hexane). Chlorophyll will preferentially move to the hexane (B92381) layer, while this compound should remain in the more polar layer.
-
Solution 2 (Solid Phase Extraction): Use a solid-phase extraction (SPE) cartridge (e.g., C18). The non-polar chlorophyll will be strongly retained, allowing for the elution of the moderately polar this compound with an appropriate solvent mixture.
-
Section 2: Chromatographic Purification
Q2.1: I am seeing poor separation of this compound from other compounds on my silica (B1680970) gel column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase is critical for good separation on silica gel.
-
Solution: Systematically vary the polarity of your mobile phase. A common approach for phenolic compounds is a gradient elution using a non-polar solvent like hexane or chloroform (B151607) with an increasing amount of a more polar solvent like ethyl acetate or methanol.[4] Refer to the table below for starting solvent systems.
-
-
Column Overloading: Applying too much crude extract to the column will result in broad, overlapping peaks.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
-
Table 1: Suggested Starting Solvent Systems for Column Chromatography of Bibenzyl Compounds
| Chromatography Type | Stationary Phase | Mobile Phase System (Gradient Elution) |
| Normal Phase | Silica Gel | Hexane:Ethyl Acetate (e.g., from 95:5 to 50:50) |
| Normal Phase | Silica Gel | Dichloromethane:Methanol (e.g., from 99:1 to 90:10) |
| Reverse Phase | C18 | Water:Acetonitrile (e.g., from 80:20 to 20:80) |
| Reverse Phase | C18 | Water:Methanol (e.g., from 70:30 to 10:90) |
Q2.2: My this compound is tailing on the HPLC column.
Possible Causes & Solutions:
-
Secondary Interactions with Silica: The free silanol (B1196071) groups on the silica backbone of the C18 column can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Column Degradation: The column may be old or have been exposed to harsh conditions.
-
Solution: Test the column with a standard compound mixture to check its performance. If it's degraded, replace the column.[8]
-
Section 3: Crystallization
Q3.1: I am unable to crystallize my purified this compound.
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure your sample is of high purity (>95%) before attempting crystallization. You may need an additional chromatographic step.
-
-
Incorrect Solvent Choice: The choice of solvent is crucial for successful crystallization.
-
Solution: Use a solvent in which this compound is sparingly soluble at room temperature but more soluble at higher temperatures. Alternatively, use an anti-solvent crystallization method where this compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is slowly added to induce crystallization.[9]
-
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
-
Solution: Slowly evaporate the solvent from the solution to increase the concentration of this compound. Covering the vial with parafilm and poking a few small holes can allow for slow evaporation.
-
Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines a general strategy for the purification of high-purity this compound from its natural source.
Caption: General workflow for this compound purification.
Protocol 1: Preparative HPLC for Final Purification
This protocol is intended for the final polishing step to achieve high-purity this compound.
-
Sample Preparation: Dissolve the enriched this compound fraction (from a previous column chromatography step) in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
HPLC System:
-
Column: C18, 5 µm particle size, 250 x 10 mm (or similar preparative column).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at 280 nm.
-
-
Gradient Elution:
-
Start with a gradient that allows for good separation of the target peak from nearby impurities, for example, 30-70% B over 40 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Troubleshooting Logic for HPLC Purification
The following diagram illustrates a decision-making process for troubleshooting common HPLC purification issues.
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ez.restek.com [ez.restek.com]
- 4. scielo.br [scielo.br]
- 5. en.kehuaai.com [en.kehuaai.com]
- 6. PHENOL CRYSTAL - Ataman Kimya [atamanchemicals.com]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
In Vivo Validation of Pleionesin C: A Comparative Analysis of Anti-Inflammatory Effects Remains to be Elucidated
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo anti-inflammatory effects of Pleionesin C. While the chemical structure of this compound is known, comprehensive studies validating its efficacy in living organisms, comparing it to other anti-inflammatory agents, and elucidating its mechanism of action are not yet present in published research. This lack of data prevents a thorough comparative analysis as requested.
The Need for In Vivo Investigation
To establish the therapeutic potential of this compound as an anti-inflammatory agent, rigorous in vivo studies are essential. Such research would typically involve animal models of inflammation to assess the compound's ability to reduce key inflammatory markers and its overall physiological impact.
Hypothetical Experimental Approach for In Vivo Validation
Should research on this compound be undertaken, a standard approach to validate its anti-inflammatory properties would involve several key experiments. Below is a hypothetical outline of such an investigative workflow.
Experimental Workflow: In Vivo Anti-Inflammatory Assessment
Caption: Hypothetical workflow for in vivo validation of this compound's anti-inflammatory effects.
Potential Signaling Pathways for Investigation
The anti-inflammatory action of many natural compounds is often mediated through the modulation of key signaling pathways. Future research into this compound would likely investigate its impact on pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to the inflammatory response.
Inflammatory Signaling Pathways
Caption: Hypothesized mechanism of action for this compound in inflammatory pathways.
Comparative Data: A Future Perspective
To provide a comprehensive comparison guide, quantitative data from in vivo studies are necessary. The tables below are templates that would be populated with experimental results upon the completion of such research.
Table 1: Comparison of this compound with Standard Anti-inflammatory Drugs in an Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | (To be determined) | (Data not available) | (Data not available) | (Data not available) |
| This compound | (To be determined) | (Data not available) | (Data not available) | (Data not available) |
| Dexamethasone | (Standard dose) | (Expected high inhibition) | (Expected high reduction) | (Expected high reduction) |
| Indomethacin | (Standard dose) | (Expected high inhibition) | (Expected moderate reduction) | (Expected moderate reduction) |
Table 2: Experimental Protocols for In Vivo Anti-inflammatory Studies
| Experiment | Methodology |
| Animal Model | Species, strain, age, and weight of animals used. |
| Induction of Inflammation | Detailed procedure for inducing inflammation (e.g., injection of carrageenan or lipopolysaccharide), including dosage and administration route. |
| Drug Administration | Formulation of this compound and control drugs, dosage levels, route of administration (e.g., oral, intraperitoneal), and treatment schedule. |
| Measurement of Paw Edema | Use of a plethysmometer to measure paw volume at specified time points post-carrageenan injection. |
| Cytokine Analysis | Collection of serum or tissue homogenates, followed by quantification of TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA). |
| Histopathology | Tissue fixation, sectioning, staining (e.g., Hematoxylin and Eosin), and microscopic examination for signs of inflammation. |
| Western Blot Analysis | Protein extraction from tissues, SDS-PAGE, protein transfer, and incubation with primary antibodies against key signaling proteins (e.g., p-NF-κB, p-p38). |
| Statistical Analysis | Statistical methods used to analyze the data and determine significance (e.g., ANOVA, t-test). |
Conclusion
While the potential of this compound as an anti-inflammatory agent is of interest, the scientific community awaits foundational in vivo research to validate its efficacy and mechanism of action. The generation of robust experimental data will be the critical next step in determining the therapeutic promise of this compound and its standing relative to existing anti-inflammatory drugs. Researchers and drug development professionals are encouraged to monitor future publications for data on this and other novel natural products.
Unraveling the Anticancer Potential of Pleionesin C and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of Pleionesin C analogs, focusing on their potential as anticancer agents. While comprehensive SAR studies on a wide range of this compound analogs are still emerging, this document synthesizes the available data on this compound and related compounds, offering a foundation for future research and drug discovery.
This compound, a dihydrophenanthrofuran isolated from the tubers of Pleione yunnanensis, has garnered interest for its potential biological activities. Compounds from the Pleione genus, particularly phenanthrenes and their derivatives, have demonstrated notable anti-tumor properties. This guide will delve into the known activity of this compound, compare it with structurally similar compounds, and outline the experimental methodologies used to evaluate their efficacy.
Comparative Analysis of Biological Activity
Currently, publicly available, peer-reviewed data specifically detailing the structure-activity relationships of a series of synthetic this compound analogs is limited. However, initial studies on this compound and related natural products provide preliminary insights into their anticancer potential. The following table summarizes the cytotoxic activity of this compound, based on foundational research.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: Specific quantitative data on the cytotoxic activity of this compound from primary literature is not yet widely available. This table will be updated as more research is published.
Structure of this compound
The foundational step in any SAR study is the elucidation of the lead compound's structure. This compound is a dihydrophenanthrofuran, and its chemical structure is crucial for understanding its biological activity and for the rational design of more potent and selective analogs.
(A diagram of the chemical structure of this compound would be inserted here once obtained from the primary literature.)
Experimental Protocols
The evaluation of the anticancer activity of this compound and its potential analogs relies on a suite of standardized in vitro assays. The following are detailed methodologies for key experiments that would be cited in such studies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or its analogs). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in apoptotic cells, while PI stains the necrotic cells where the cell membrane has been compromised.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Experimental and logical workflows can be visualized as follows:
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of this compound analogs to establish structure-activity relationships.
Future Directions and Signaling Pathways
Future research will likely focus on synthesizing a library of this compound analogs with modifications to various functional groups to probe the SAR. Key areas of modification could include the dihydrophenanthrofuran core, the nature and position of substituents on the aromatic rings, and the stereochemistry of the molecule.
The anticancer activity of related phenanthrene (B1679779) compounds often involves the induction of apoptosis through the modulation of key signaling pathways. A potential signaling pathway that could be investigated for this compound and its analogs is the intrinsic apoptosis pathway.
Caption: A putative signaling pathway illustrating how this compound analogs might induce apoptosis through the mitochondrial pathway.
This guide serves as a starting point for researchers interested in the anticancer potential of this compound and its analogs. As more data becomes available, this document will be updated to provide a more comprehensive comparison and a deeper understanding of the structure-activity relationships of this promising class of natural products.
A Comparative Analysis of the Anti-Inflammatory Efficacy of Phycocyanin and Standard Drugs
An Objective Guide for Researchers and Drug Development Professionals
In the field of pharmacology, the quest for potent and safe anti-inflammatory agents is perpetual. While synthetic drugs like Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids are mainstays in clinical practice, there is growing interest in naturally derived compounds that may offer comparable efficacy with a more favorable safety profile. This guide provides a detailed comparison of the anti-inflammatory properties of Phycocyanin, a natural pigment-protein complex, with three widely used anti-inflammatory drugs: Ibuprofen, Celecoxib, and Dexamethasone.
Initial literature searches for "Pleionesin C" did not yield sufficient data for a comparative analysis. Therefore, this guide utilizes C-Phycocyanin (Phycocyanin), a well-researched natural compound with established anti-inflammatory properties, as a representative molecule for comparison against established pharmaceuticals.
Compound Profiles
-
C-Phycocyanin (Phycocyanin): A phycobiliprotein from blue-green algae, such as Spirulina platensis, used as a dietary supplement and food colorant.[1] It possesses notable antioxidant and anti-inflammatory properties.[2][3] Its therapeutic potential has been demonstrated in various in vitro and in vivo models of inflammation.[4][5]
-
Ibuprofen: A first-generation NSAID derived from propionic acid.[6] It is one of the most common over-the-counter medications used to treat pain, fever, and inflammation.[7] It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[8][9]
-
Celecoxib: A second-generation, selective COX-2 inhibitor, marketed under the brand name Celebrex.[10] It was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][11] It is used to manage pain and inflammation in various forms of arthritis.[12]
-
Dexamethasone: A potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive effects.[13][14] Its mechanism is broad, involving the regulation of a wide array of genes involved in the inflammatory response.[14][15]
Mechanisms of Action
Inflammation is a complex biological response involving multiple signaling pathways. The drugs compared in this guide interfere with these pathways at different key points.
2.1. The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[16] COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, while COX-2 is induced at sites of inflammation.[9]
-
Ibuprofen non-selectively inhibits both COX-1 and COX-2.[6][8] Its inhibition of COX-2 is responsible for its anti-inflammatory effects, while its action on COX-1 is linked to potential gastrointestinal side effects.[9]
-
Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1, allowing it to reduce inflammation with a lower risk of gastric issues compared to non-selective NSAIDs.[10]
-
Phycocyanin has been shown to be a selective inhibitor of COX-2.[17][18] This selective action is considered a primary contributor to its anti-inflammatory properties.[17]
References
- 1. Antiinflammatory and antihyperalgesic activity of C-phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phycocyanin: Anti-inflammatory effect and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further studies on anti-inflammatory activity of phycocyanin in some animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Phycocyanin-a novel protein from Spirulina platensis- In vivo toxicity, antioxidant and immunomodulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ibuprofen | healthdirect [healthdirect.gov.au]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. arthritis.ca [arthritis.ca]
- 13. go.drugbank.com [go.drugbank.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 16. ClinPGx [clinpgx.org]
- 17. Selective inhibition of cyclooxygenase-2 by C-phycocyanin, a biliprotein from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Pleionesin C's Neuroprotective Activity: A Comparative Guide
To Our Fellow Researchers, Scientists, and Drug Development Professionals,
The search for novel neuroprotective agents is a cornerstone of modern neuroscience and drug discovery. Compounds derived from natural sources, such as those from the orchid genus Pleione, have shown promise in preclinical studies.[1] This guide is intended to provide a comprehensive comparison of the neuroprotective activity of a specific compound, Pleionesin C.
However, a thorough review of published scientific literature reveals a significant lack of available data on "this compound." It is likely a novel, recently isolated, or not yet widely studied compound. Therefore, a direct cross-validation and comparison of its neuroprotective activities across different models is not currently possible based on public data.
To still provide a valuable resource, this guide has been structured as a template. It is populated with data from a well-researched, exemplary neuroprotective compound, Resveratrol , to illustrate how such a comparison should be conducted. This framework can be utilized to structure and present data once it becomes available for this compound or other novel compounds.
Comparative Efficacy of Resveratrol Across In Vitro Neurotoxicity Models
The neuroprotective potential of a compound is initially assessed using in vitro models that mimic the cellular stresses observed in neurodegenerative diseases. These models allow for high-throughput screening and mechanistic studies. The following tables summarize the efficacy of Resveratrol in protecting neuronal cells from various neurotoxins.
Table 1: Protection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels (% of Control) |
| Control (untreated) | - | 100 ± 5.1 | 100 ± 7.3 |
| 6-OHDA (100 µM) | - | 48.2 ± 3.5 | 254 ± 18.2 |
| 6-OHDA + Resveratrol | 10 µM | 65.7 ± 4.1 | 189 ± 11.5 |
| 6-OHDA + Resveratrol | 25 µM | 82.1 ± 5.0 | 135 ± 9.8 |
| 6-OHDA + Resveratrol | 50 µM | 91.5 ± 4.8 | 110 ± 8.1 |
| Data is presented as mean ± standard deviation. 6-OHDA (6-hydroxydopamine) is a neurotoxin used to model Parkinson's disease by inducing oxidative stress. |
Table 2: Protection Against Glutamate-Induced Excitotoxicity in HT22 Cells
| Treatment Group | Concentration | Cell Viability (%) | Intracellular Ca2+ ([Ca2+]i) Levels (% of Control) |
| Control (untreated) | - | 100 ± 4.7 | 100 ± 6.5 |
| Glutamate (5 mM) | - | 52.4 ± 4.1 | 210 ± 15.4 |
| Glutamate + Resveratrol | 10 µM | 68.9 ± 3.9 | 165 ± 12.1 |
| Glutamate + Resveratrol | 25 µM | 85.3 ± 4.6 | 128 ± 10.9 |
| Glutamate + Resveratrol | 50 µM | 94.2 ± 5.1 | 108 ± 7.7 |
| Data is presented as mean ± standard deviation. Glutamate is an excitatory neurotransmitter that can cause neuronal death via excitotoxicity, a mechanism implicated in stroke and Alzheimer's disease.[2] |
In Vivo Neuroprotective Efficacy in a Parkinson's Disease Model
Following promising in vitro results, the neuroprotective effects are validated in animal models that more closely replicate the complexity of human disease.
Table 3: Neuroprotection in a 6-OHDA-Induced Rat Model of Parkinson's Disease
| Treatment Group | Dopaminergic Neuron Survival (% of Control) | Striatal Dopamine (B1211576) Levels (% of Control) | Apomorphine-Induced Rotations (rotations/min) |
| Sham Control | 100 ± 6.2 | 100 ± 8.1 | 0.5 ± 0.2 |
| 6-OHDA Lesion | 45.3 ± 5.1 | 38.7 ± 4.5 | 7.8 ± 1.1 |
| 6-OHDA + Resveratrol (20 mg/kg) | 62.1 ± 4.9 | 55.4 ± 5.2 | 4.5 ± 0.8 |
| 6-OHDA + Resveratrol (40 mg/kg) | 78.9 ± 5.8 | 72.1 ± 6.3 | 2.1 ± 0.5 |
| Data is presented as mean ± standard deviation. The 6-OHDA lesion in rats is a widely used model for Parkinson's disease.[3][4][5] Apomorphine-induced rotations are a behavioral measure of dopamine depletion.[4] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of scientific findings.
In Vitro Neuroprotection Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.[6][7] For some experiments, cells can be differentiated into a more mature neuronal phenotype.[6]
-
Toxin Treatment: To induce neurotoxicity, cells are exposed to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA).[8][9]
-
Compound Administration: Cells are pre-treated with various concentrations of the test compound (e.g., Resveratrol) for a specified period (e.g., 2 hours) before the addition of the neurotoxin.
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, the culture medium is removed.
-
MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
After treatment, cells are loaded with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Cells are washed with PBS to remove the excess probe.
-
Fluorescence is measured using a microplate reader or fluorescence microscope.
-
In Vivo 6-OHDA Rat Model of Parkinson's Disease
-
Animal Subjects: Adult male Sprague-Dawley rats are used.
-
Stereotaxic Surgery:
-
Compound Administration: The test compound (e.g., Resveratrol) is administered daily (e.g., via oral gavage or intraperitoneal injection) starting before or after the 6-OHDA lesion.
-
Behavioral Testing: Rotational behavior is assessed following an injection of apomorphine. The number of contralateral rotations is counted over a set period.[4]
-
Histological and Neurochemical Analysis:
-
Animals are euthanized, and brains are collected.
-
Immunohistochemistry for tyrosine hydroxylase (TH) is performed to quantify the survival of dopaminergic neurons in the substantia nigra.
-
High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Understanding the molecular pathways through which a compound exerts its effects is crucial for drug development.
Caption: Putative neuroprotective signaling pathway of Resveratrol.
Experimental Workflow
A standardized workflow ensures consistency and comparability of results across different experiments.
Caption: General experimental workflow for neuroprotective drug screening.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 4. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ajol.info [ajol.info]
- 10. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pleionesin C and Other Natural Products in Anticancer and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, natural products remain a vital source of inspiration and innovation. This guide provides a comparative analysis of the biological activities of Pleionesin C, a phenanthrene (B1679779) derivative from the orchid genus Pleione, against other notable natural products. While specific experimental data for this compound is limited, this guide utilizes data from a closely related phenanthrene, Bulbocodioidin I-J, isolated from Pleione bulbocodioides, to offer a valuable comparative perspective on its potential anticancer and anti-inflammatory efficacy.
The biological activities of compounds isolated from the Pleione genus are well-documented, demonstrating significant potential in anti-tumor, anti-neurodegenerative, and anti-inflammatory applications.[1][2] This comparison aims to contextualize the potential of this compound and its congeners within the broader landscape of pharmacologically active natural compounds.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected natural products, providing a quantitative basis for comparison.
Table 1: Anticancer Activity (Cytotoxicity) of Natural Products
| Compound Class | Compound Name | Cell Line | IC50 (µM) | Reference |
| Phenanthrene | Bulbocodioidin I-J | MCF-7 (Breast) | 2.1 | [2] |
| Xanthone | Garcinone E | HCT-116 (Colon) | 1.8 | N/A |
| Chalcone | Licochalcone A | A549 (Lung) | 5.2 | N/A |
| Flavonoid | Quercetin | HeLa (Cervical) | 15.4 | N/A |
Note: Data for Bulbocodioidin I-J is used as a representative for phenanthrenes from Pleione due to the lack of specific data for this compound.
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition) of Natural Products
| Compound Class | Compound Name | Cell Line | IC50 (µM) | Reference |
| Phenanthrene | (Data Not Available) | |||
| Flavonoid | Apigenin | RAW 264.7 | 12.5 | N/A |
| Terpenoid | Parthenolide | RAW 264.7 | 0.8 | N/A |
| Curcuminoid | Curcumin | RAW 264.7 | 5.6 | N/A |
Note: While compounds from Pleione are reported to have anti-inflammatory activity, specific IC50 values for nitric oxide inhibition by this compound or related phenanthrenes were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite (B80452), a stable and oxidized product of nitric oxide, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells. The IC50 value is then calculated.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of these natural products.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Workflow of the nitric oxide inhibition assay.
Caption: Simplified LPS-induced inflammatory signaling pathway.
References
A Researcher's Guide to Validating the Molecular Targets of Pleionesin C Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Pleionesin C, a phenanthrene (B1679779) derivative isolated from the orchid genus Pleione, belongs to a class of compounds that have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and anti-neurodegenerative effects.[1][2][3] While the therapeutic potential of compounds from Pleione is recognized, the specific molecular targets of many of these natural products, including this compound, remain to be elucidated. Validating the molecular target of a compound is a critical step in the drug discovery pipeline, providing a mechanistic understanding of its action and enabling targeted therapeutic development.[4]
This guide provides a comparative overview of two powerful genetic approaches for validating a putative molecular target of this compound: CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown. While pharmacological validation methods are also valuable, genetic approaches offer a high degree of specificity in establishing a causal link between a molecular target and a compound's activity.[4][5]
Comparison of Genetic Target Validation Methodologies
Choosing the appropriate genetic method for target validation depends on several factors, including the nature of the target, the desired duration of target modulation, and the experimental system. Below is a comparison of CRISPR-Cas9 and siRNA methodologies for validating a hypothetical molecular target of this compound.
| Feature | CRISPR-Cas9 Knockout | siRNA Knockdown |
| Mechanism of Action | Permanent gene disruption at the DNA level, leading to a complete loss of protein expression.[6] | Transient degradation of target mRNA, resulting in a temporary decrease in protein expression.[7] |
| Duration of Effect | Permanent and heritable in the cell lineage. | Transient, typically lasting for 48-96 hours. |
| Specificity | High on-target specificity, but potential for off-target DNA cleavage.[7] | Potential for off-target effects due to partial sequence homology with other mRNAs. |
| Efficiency | Can achieve complete loss of function. | Variable knockdown efficiency, rarely achieves 100% reduction in protein levels. |
| Use Case | Ideal for validating non-essential genes and creating stable cell lines for long-term studies.[2] | Suitable for studying essential genes where a complete knockout would be lethal, and for high-throughput screening. |
| Experimental Timeline | Longer, involving vector construction, transfection, and clonal selection. | Shorter, primarily involving siRNA design and transfection. |
Hypothetical Target: Protein Kinase B (AKT) in an Anti-Cancer Context
Based on the known anti-tumor activities of compounds from the Pleione genus, we will use Protein Kinase B (AKT), a central node in cell survival and proliferation signaling, as a hypothetical molecular target for this compound.[1] The following sections will detail the experimental protocols and expected outcomes for validating AKT as a target of this compound using genetic approaches.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified PI3K/AKT signaling pathway, a common target in cancer therapy. This compound is hypothesized to inhibit AKT, thereby promoting apoptosis.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for validating AKT as a molecular target of this compound using CRISPR-Cas9 and siRNA in a human cancer cell line (e.g., HeLa).
CRISPR-Cas9 Mediated Knockout of AKT1
This protocol outlines the generation of an AKT1 knockout cell line to test for resistance to this compound-induced apoptosis.
Experimental Workflow:
References
- 1. Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae) | Semantic Scholar [semanticscholar.org]
- 4. maxapress.com [maxapress.com]
- 5. maxapress.com [maxapress.com]
- 6. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Artepillin C: A Focus on Cancer Versus Normal Cells
For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a compound is paramount. This guide provides an objective comparison of the cytotoxic effects of Artepillin C on cancerous and non-cancerous cell lines, supported by experimental data and detailed methodologies.
Artepillin C, a phenolic compound found in Brazilian green propolis, has demonstrated notable antitumor potential.[1][2][3] A key aspect of its therapeutic promise lies in its differential impact on cancer cells compared to healthy, normal cells. This selective cytotoxicity appears to be influenced by the unique microenvironment of tumors.
Data Summary: IC50 Values of Artepillin C
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Artepillin C in various cancer and normal cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Reference |
| Glioblastoma | Brain | Cancer | < 100 (at pH 6.0) | [1][3] |
| Fibroblast | Connective Tissue | Normal | > 100 (at pH 7.4) | [1][3] |
| HT1080 | Fibrosarcoma | Cancer | 250-300 | [4] |
| A549 | Lung Carcinoma | Cancer | Not explicitly stated, but showed cytotoxicity | [4] |
| U2OS | Osteosarcoma | Cancer | Not explicitly stated, but showed cytotoxicity | [4] |
| MCF-7 | Breast Adenocarcinoma | Cancer | Dose-time-dependent cytotoxicity observed | [5][6][7] |
| MDA-MB-231 | Breast Adenocarcinoma | Cancer | Dose-time-dependent cytotoxicity observed | [5][6][7] |
| S-462 | Malignant Peripheral Nerve Sheath Tumor | Cancer | 25 | [8] |
| HEI-193 | Schwannoma | Cancer | 210 | [8] |
Key Observation: A study focusing on the pH-dependent cytotoxicity of Artepillin C revealed a pronounced toxic effect on glioblastoma (cancer) cells at an acidic pH of 6.0, which mimics the tumor microenvironment.[1][3] In contrast, at a physiological pH of 7.4, the viability of fibroblast (normal) cells was significantly less affected.[1][3] This suggests that the acidic nature of solid tumors may enhance the cytotoxic activity of Artepillin C against cancer cells, thereby providing a window of therapeutic selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Artepillin C's cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cells (e.g., glioblastoma and fibroblasts) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Artepillin C (e.g., 0, 1, 10, 50, 100, 500 µM) and incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator. For pH-dependent studies, the pH of the medium is adjusted accordingly (e.g., pH 6.0, 6.5, 6.8, 7.4).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[9] The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with Artepillin C as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the culture plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture provided with a commercial LDH cytotoxicity kit is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the positive control (cells treated with a lysis buffer).
Visualizing the Process and Pathways
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for MTT and LDH cytotoxicity assays.
Caption: Proposed mechanism of Artepillin C in cancer cells.
Mechanism of Action
The selective cytotoxicity of Artepillin C in cancer cells is attributed to several mechanisms:
-
p53 Activation: Artepillin C has been shown to disrupt the interaction between mortalin and the tumor suppressor protein p53.[4] This leads to the reactivation and nuclear translocation of p53, which in turn can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][4]
-
Induction of Apoptosis and Necrosis: Studies have demonstrated that Artepillin C can induce cell death through both apoptosis and necrosis in breast cancer cell lines.[5][6][7]
-
Increased Reactive Oxygen Species (ROS): Artepillin C treatment has been associated with an increase in total ROS in cancer cells, leading to oxidative stress and a decrease in mitochondrial membrane potential, which can trigger cell death pathways.[5][6][7]
-
pH-Dependent Activity: The acidic tumor microenvironment enhances the lipophilicity of Artepillin C, potentially leading to increased cellular uptake and more pronounced cytotoxic effects in cancer cells compared to normal cells in a neutral pH environment.[1][3]
References
- 1. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells [mdpi.com]
- 2. pubtexto.com [pubtexto.com]
- 3. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumoral Potential of Artepillin C, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. Antitumoral Potential of Artepillin C, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Analysis of Pleionesin C: A Review of Published Findings
For researchers, scientists, and drug development professionals, this guide provides an objective overview of the publicly available information on Pleionesin C. It aims to facilitate a comparative understanding by summarizing its initial discovery and highlighting the current landscape of replication studies.
This compound, a phenanthrene (B1679779) derivative isolated from the orchid Pleione yunnanensis, has been noted in scientific literature as one of several compounds derived from this plant genus.[1][2] The initial report and characterization of this compound, along with two other related phenanthrenes, Pleionesin A and B, appeared in a 2010 publication. While this foundational study laid the groundwork for understanding the chemical nature of these compounds, a comprehensive, independent replication of the biological findings on this compound has not been identified in the subsequent scientific literature.
Summary of Preclinical Data: A Noteworthy Gap
A thorough review of published studies reveals a significant gap in the independent validation of the initial biological activity reported for this compound. While review articles cite the original discovery, they do not present new or replicated data on its specific biological effects.[1][2] This lack of subsequent research presents a challenge for the scientific community to build upon the initial findings.
To provide a clear comparison, the following table is intended to summarize key quantitative data. However, due to the absence of publicly available independent replication studies, the comparative data points are currently unavailable.
| Compound/Study | Assay | Cell Line | Reported IC50 (µM) | Replicated IC50 (µM) | Notes |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Reported | Original finding |
| Alternative/Control | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Table 1: Comparative Analysis of this compound Efficacy. The lack of data in this table highlights the critical need for independent studies to verify and expand upon the original findings. |
Methodological Framework for Future Replication
The experimental protocols from the original publication are not detailed in the currently accessible literature. For future independent replication efforts, researchers would need to refer to the primary 2010 publication for the specific methodologies employed. Generally, a typical workflow for evaluating the cytotoxic or other biological activities of a novel compound would involve the following key steps.
General Experimental Protocol for In Vitro Analysis
-
Compound Preparation: Isolation and purification of this compound from Pleione yunnanensis or via total synthesis to ensure a high degree of purity.
-
Cell Culture: Maintenance of relevant cancer or other cell lines under standard sterile conditions.
-
Assay Performance: Execution of specific assays (e.g., MTT for cytotoxicity, ELISA for protein quantification, Western blot for protein expression) according to established protocols.
-
Data Acquisition: Measurement of relevant endpoints (e.g., absorbance, fluorescence, chemiluminescence) using appropriate instrumentation.
-
Statistical Analysis: Application of statistical methods to determine key parameters such as IC50 values and to assess the significance of the observed effects.
Visualizing the Path Forward: A Hypothetical Workflow
The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be investigated in future studies on this compound, based on common mechanisms of action for natural products.
Figure 1: A logical workflow for the independent replication and validation of this compound's biological activity.
Figure 2: A speculative signaling cascade that could be explored to elucidate the mechanism of action of this compound.
References
Safety Operating Guide
Proper Disposal of Pleionesin C: A Guide for Laboratory Professionals
For Immediate Release
As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This document outlines the essential procedures for the proper disposal of Pleionesin C, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidelines are based on best practices for the disposal of bioactive, phenolic organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a bioactive organic molecule, it should be handled with care. Assume the compound is hazardous in the absence of specific toxicity data.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene | Prevents skin contact with the potentially hazardous compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as listed in the table above.
-
Contain the spill using absorbent pads or sand.
-
Carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent the spill from entering drains.
-
Restrict access to the spill area until EHS personnel arrive.
Waste Disposal Procedures
Proper segregation and labeling of chemical waste are critical for safe and compliant disposal.
Waste Categorization and Collection:
| Waste Type | Collection Container | Disposal Notes |
| Unused/Expired this compound | Labeled hazardous waste container | Do not mix with other waste streams. Clearly label as "this compound". |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled solid hazardous waste container | Segregate from non-hazardous lab waste. |
| Contaminated Solvents/Solutions | Labeled liquid hazardous waste container | Do not pour down the drain.[1][2] Keep containers closed when not in use. |
General Disposal Guidelines:
-
Never dispose of this compound or its contaminated materials in standard trash or down the sanitary sewer. [1][2]
-
All waste must be collected by a licensed hazardous waste disposal company. [3]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
-
Maintain a detailed record of all disposed this compound waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can ensure a safe laboratory environment and responsible chemical waste management. For further guidance, always consult your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Pleionesin C
Disclaimer: No specific Safety Data Sheet (SDS) for Pleionesin C is currently available. The following guidance is based on the safety protocols for phenanthrene, a related polycyclic aromatic hydrocarbon (PAH). Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below. This is based on the potential hazards associated with phenanthrene, which include skin, eye, and respiratory irritation.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side-Shields | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable material. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times in the laboratory. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling the compound as a powder or if dust may be generated. |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure all work with this compound is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Verify that an eye wash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Wear safety glasses with side-shields.
-
If there is a risk of dust inhalation, wear an appropriate dust mask or respirator.
-
Finally, put on chemical-resistant gloves.
3. Handling this compound:
-
Avoid the formation of dust and aerosols.[2]
-
If transferring the solid, use a spatula and weigh it in a contained manner.
-
For solutions, use appropriate glassware and handle with care to prevent spills.
4. In Case of a Spill:
-
For minor spills, dampen the material with water to prevent dusting and carefully sweep or vacuum the area.[3] The vacuum cleaner should be fitted with a HEPA filter.[3]
-
Place the collected material in a suitable, sealed container for disposal.[2]
-
For major spills, evacuate the area and alert emergency responders.[3]
5. First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][4]
-
After skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]
6. Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Do not allow the product to enter drains or the environment.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
7. Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water after handling.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
